3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
Description
The exact mass of the compound 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-12-3-1-4-13(11-12)16-8-6-15(7-9-16)5-2-10-17/h1,3-4,11,17H,2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOVZUZZHTZBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCO)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954065 | |
| Record name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32229-98-4 | |
| Record name | NSC85390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of a Core Moiety
In the landscape of modern drug development, the arylpiperazine scaffold stands as a privileged structure, a recurring motif in a multitude of centrally-acting therapeutic agents. The compound 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, with the molecular formula C₁₃H₁₉ClN₂O and a molecular weight of approximately 254.75 g/mol , represents more than just a chemical entity; it is a cornerstone intermediate, most notably in the synthesis of the widely prescribed antidepressant, Trazodone.[1][2][3] Its strategic importance lies in its bifunctional nature: the reactive secondary alcohol and the nucleophilic piperazine nitrogen, which together provide a versatile platform for medicinal chemists to build molecular complexity and fine-tune pharmacological activity.[1]
This guide provides a detailed exploration of the predominant synthetic pathways to this key intermediate, grounded in established chemical principles and supported by field-proven methodologies. We will dissect the causality behind experimental choices, from reagent selection to reaction conditions, offering a self-validating framework for researchers, scientists, and process chemists. Our focus is not merely on the "how," but critically, on the "why," to empower a deeper understanding of the synthesis and its potential for optimization.
Part 1: The Principal Synthesis Pathway - N-Alkylation of 1-(3-Chlorophenyl)piperazine
The most direct and industrially favored route to 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is the nucleophilic substitution reaction, specifically the N-alkylation of 1-(3-chlorophenyl)piperazine.[4] This pathway is valued for its reliability, scalability, and straightforward execution.
Mechanistic Underpinnings: An S N 2 Reaction
The core of this synthesis is a classic bimolecular nucleophilic substitution (S N 2) reaction. The secondary amine nitrogen of the 1-(3-chlorophenyl)piperazine ring, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic terminal carbon of a three-carbon alkylating agent. The efficiency of this reaction is contingent upon the electrophile having a suitable leaving group (e.g., a halide) and the reaction conditions being optimized to favor the formation of the desired mono-alkylated product.
Key Reagents and Rationale
-
The Nucleophile: 1-(3-Chlorophenyl)piperazine (or its hydrochloride salt) is the foundational building block.[5] It is a commercially available research chemical and pharmaceutical intermediate.[5] If the hydrochloride salt is used, a base is required to liberate the free amine, which is the active nucleophile.
-
The Electrophile (Alkylating Agent): The choice of the three-carbon chain is critical.
-
1-Bromo-3-chloropropane: This is a frequently cited reagent.[6][7][8] The bromine atom is a more reactive leaving group than chlorine, ensuring that the initial nucleophilic attack by the piperazine occurs preferentially at the bromine-substituted carbon. The resulting intermediate, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, must then undergo a subsequent hydrolysis step to convert the terminal chloro group into the desired hydroxyl group.[9]
-
3-Chloropropan-1-ol: Direct alkylation with this reagent is an alternative that installs the propanol side chain in a single step, avoiding the need for subsequent hydrolysis.
-
-
The Base: A base is essential for two primary reasons:
-
To neutralize the hydrohalic acid (HBr or HCl) by-product, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.
-
If starting with 1-(3-chlorophenyl)piperazine hydrochloride, the base deprotonates it to generate the free piperazine base required for the reaction.
-
Common choices include inorganic bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium carbonate (Na₂CO₃).[1][6]
-
-
The Solvent: The solvent system must solubilize the reactants and facilitate the S N 2 mechanism.
-
Aqueous Acetone/Alcohols: A mixture of an organic solvent like acetone and water is common, particularly when using NaOH as the base.[6][7]
-
Aprotic Polar Solvents: Dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are excellent choices for S N 2 reactions as they solvate the cation of the base while leaving the anion relatively free and highly reactive.[10][11]
-
Experimental Protocol: Synthesis via 1-Bromo-3-chloropropane
This protocol is a synthesized representation based on common methodologies described in the literature.[6][7]
Step 1: N-Alkylation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(3-chlorophenyl)piperazine hydrochloride (e.g., 0.43 mol).
-
Solvent Addition: Add a solvent mixture, such as acetone (300 mL) and water (500 mL).[6]
-
Basification: Add a solution of sodium hydroxide (e.g., 1.15 mol) to the stirring mixture to liberate the free piperazine base.
-
Alkylating Agent Addition: Slowly add 1-bromo-3-chloropropane (e.g., 0.911 mol) to the reaction mixture at room temperature (25-30°C).[6]
-
Reaction: Stir the mixture vigorously at room temperature for approximately 15-18 hours.[6][7]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting piperazine is consumed.
-
Work-up: Once complete, cease stirring and allow the layers to separate. The product, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, will be in the organic layer. Separate the layers and wash the organic layer with brine.
-
Isolation: Remove the solvent under reduced pressure to yield the intermediate product, often as an oil.[6]
Step 2: Hydrolysis
-
Setup: Dissolve the crude 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine intermediate in a suitable solvent (e.g., aqueous ethanol).
-
Hydrolysis: Add a base (e.g., NaOH) and heat the mixture to reflux for several hours to facilitate the hydrolysis of the terminal chloride to a hydroxyl group.
-
Monitoring: Monitor the conversion by TLC.
-
Work-up and Purification: After cooling, neutralize the excess base. Extract the product into an organic solvent (e.g., toluene). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The final product, 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, can be further purified by crystallization or column chromatography.[6]
Data Presentation: N-Alkylation Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Rationale & Insights |
| Nucleophile | 1-(3-Chlorophenyl)piperazine HCl | 1-(3-Chlorophenyl)piperazine | Use of the hydrochloride salt is common for stability and handling; requires stoichiometric base for neutralization. |
| Alkylating Agent | 1-Bromo-3-chloropropane | 3-Chloropropan-1-ol | 1-Bromo-3-chloropropane requires a two-step process but is often highly reactive. 3-Chloropropan-1-ol offers a more direct, one-step route. |
| Base | NaOH[6] | K₂CO₃[1] | NaOH is a strong, inexpensive base suitable for aqueous systems. K₂CO₃ is a milder base often used in polar aprotic solvents like DMF or ACN. |
| Solvent | Acetone/Water[6][7] | Isopropyl Alcohol (IPA)[1] | The biphasic acetone/water system facilitates the reaction with NaOH. IPA is a good single-phase solvent for this type of alkylation. |
| Temperature | 25-30°C[6] | 85°C[1] | Higher temperatures can significantly accelerate the reaction rate, reducing reaction times from many hours to a few. |
| Time | 15-18 hours[6][7] | 10 hours[1] | Reaction time is inversely related to temperature and reactivity of the alkylating agent. |
| Yield | Not specified | 89%[1] | High yields are achievable with optimized conditions. |
| Purity | Not specified | >99.5%[1] | High purity can be achieved through effective work-up and crystallization. |
Part 2: Alternative Synthesis Pathway - Reductive Amination
Reductive amination provides a powerful and convergent alternative for synthesizing the target molecule, particularly when direct alkylation proves challenging or leads to unwanted side products.[12]
Mechanistic Overview
This one-pot process involves two key stages:
-
Iminium Ion Formation: 1-(3-Chlorophenyl)piperazine reacts with a 3-hydroxyaldehyde (e.g., 3-hydroxypropanal) to form a hemiaminal intermediate, which then dehydrates to form a reactive iminium ion.
-
Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the iminium ion C=N double bond to form the final C-N single bond of the target amine.[12]
This method elegantly avoids the issue of over-alkylation that can sometimes plague direct alkylation of amines.[12]
Key Reagents and Rationale
-
The Carbonyl Source: 3-Hydroxypropanal or a protected equivalent is the required aldehyde.
-
The Reducing Agent: The choice of reducing agent is paramount. It must be mild enough to not reduce the starting aldehyde but potent enough to reduce the in-situ-formed iminium ion.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for many modern reductive aminations.[13] It is less basic and more sterically hindered than other borohydrides, making it highly selective for iminium ions over ketones or aldehydes.[12]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, effective at a slightly acidic pH, but its toxicity is a significant drawback.[12]
-
Sodium Borohydride (NaBH₄): Can be used, but often requires a two-step approach where the imine is formed first, followed by the addition of the reducing agent to prevent reduction of the starting aldehyde.[13]
-
Conceptual Workflow: Reductive Amination
Part 3: Synthesis of the Core Precursor: 1-(3-Chlorophenyl)piperazine
A comprehensive guide must address the synthesis of the primary starting material. The most prevalent method involves the cyclization of 3-chloroaniline with a bis-electrophile.[7][8]
Synthetic Route
-
Step A: Formation of the Bis-Electrophile: Diethanolamine is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂), to produce bis(2-chloroethyl)amine hydrochloride.[6][7][8] This reaction must be handled with care due to the corrosive and reactive nature of thionyl chloride.
-
Step B: Cyclization: The bis(2-chloroethyl)amine hydrochloride is then reacted with 3-chloroaniline.[6][7][8] The aniline nitrogen acts as a nucleophile, displacing one chloride, and the resulting secondary amine then displaces the second chloride in an intramolecular fashion to form the piperazine ring. This yields 1-(3-chlorophenyl)piperazine, often isolated as its hydrochloride salt.[6][7][8]
Conclusion and Forward Outlook
The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is a well-established process, with N-alkylation serving as the most robust and widely adopted pathway. The causality behind the selection of reagents, solvents, and conditions is rooted in fundamental principles of organic chemistry, allowing for predictable outcomes and targeted optimization. Alternative routes like reductive amination offer valuable options for specific applications or when dealing with sensitive substrates. A thorough understanding of these synthetic strategies, including the preparation of the key 1-(3-chlorophenyl)piperazine precursor, equips researchers and drug development professionals with the necessary knowledge to efficiently produce this vital intermediate for the advancement of pharmaceutical research and manufacturing.
References
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Title: SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
- Title: WO2019154770A1 - Continuous process for the preparation of trazodone Source: Google Patents URL
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Title: Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide Source: Der Pharma Chemica URL: [Link]
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Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]
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Title: New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity Source: PMC - PubMed Central URL: [Link]
- Title: WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate Source: Google Patents URL
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Title: 3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol | C13H19ClN2O Source: PubChem URL: [Link]
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Title: 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat Source: IndiaMART URL: [Link]
- Title: CN104402842A - Synthetic method of piperazidines drug intermediate Source: Google Patents URL
- Title: WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof Source: Google Patents URL
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Title: Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties Source: NIH URL: [Link]
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Title: A process for the preparation of Trazodone and its hydrochloride Source: Technical Disclosure Commons URL: [Link]
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Title: Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines Source: ACS Publications URL: [Link]
- Title: WO2014184039A1 - Method for preparing n-alkyl-piperazines Source: Google Patents URL
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Title: 1-(3-Chlorophenyl)piperazine | C10H13ClN2 Source: PubChem URL: [Link]
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Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL: [Link]
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Title: Trazodone| API | Intermediates | Manufacturer | Supplier Source: Maithili Life Sciences URL: [Link]
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Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: Unodc URL: [Link]
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Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL: [Link]
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Title: Reductive amination of piperazine Source: Reddit URL: [Link]
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Title: 3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenyl-2-propanol Source: PubChem URL: [Link]
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Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]
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Title: "Process For Preparation Of Trazodone And Novel Intermediates" Source: Quick Company URL: [Link]
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Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate URL: [Link]
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Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
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- 9. WO2019154770A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]
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A Guide to the Spectroscopic Characterization of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is a piperazine derivative of significant interest in pharmaceutical development. It is recognized as a key intermediate and a potential impurity in the synthesis of the antidepressant drug Trazodone.[1] Its chemical structure, comprising a 3-chlorophenyl ring, a piperazine core, and a propanol side chain, necessitates a thorough and multi-faceted analytical approach for unambiguous identification and purity assessment. This guide provides a comprehensive overview of the spectroscopic techniques essential for the definitive characterization of this compound, grounded in the principles of scientific integrity and supported by established methodologies.
Molecular Structure and Key Spectroscopic Features
The structural attributes of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol (Molecular Formula: C₁₃H₁₉ClN₂O, Molecular Weight: 269.77 g/mol ) dictate its characteristic spectroscopic fingerprint.[1] Understanding the expected signals from each molecular component is fundamental to interpreting the spectral data.
| Structural Moiety | Key Spectroscopic Features |
| 3-Chlorophenyl Ring | Aromatic protons and carbons with specific substitution patterns in NMR spectra. Characteristic aromatic C-H and C=C stretching vibrations in the IR spectrum. |
| Piperazine Ring | Aliphatic protons on the four methylene groups, which may be chemically non-equivalent, leading to complex splitting patterns in ¹H NMR. Characteristic C-N stretching vibrations in the IR spectrum. |
| Propanol Side Chain | Aliphatic protons of the three methylene groups, with distinct chemical shifts influenced by the adjacent piperazine nitrogen and terminal hydroxyl group. A hydroxyl proton signal in ¹H NMR and a characteristic O-H stretching band in the IR spectrum. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol. A combination of ¹H and ¹³C NMR, along with two-dimensional techniques, provides a complete picture of the molecular framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Expected ¹H NMR Spectral Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic Protons (Chlorophenyl) | 6.8 - 7.3 | Multiplets |
| -CH₂-OH (Propanol) | 3.6 - 3.8 | Triplet |
| Piperazine Protons (N-CH₂) | 2.5 - 3.5 | Multiplets |
| -CH₂-CH₂-CH₂- | 2.5 - 2.8 | Multiplet |
| -CH₂-CH₂-CH₂- | 1.5 - 1.8 | Multiplet |
| -OH | Variable | Singlet (broad) |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the complex multiplets of the piperazine and propanol protons. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks.
Self-Validating System: The integration of the proton signals should correspond to the number of protons in each group (e.g., 4H for the aromatic region, 8H for the piperazine ring, and 7H for the propanol chain).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons (C-Cl) | 134 - 135 |
| Aromatic Carbons (CH) | 115 - 130 |
| -CH₂-OH (Propanol) | ~60 |
| Piperazine Carbons (N-CH₂) | 45 - 55 |
| -CH₂-N (Propanol) | ~57 |
| -CH₂-CH₂-CH₂- | ~25 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument Parameters: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).
-
Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Alcohol |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2800 - 3000 | C-H stretch | Aliphatic |
| 1580 - 1600 | C=C stretch | Aromatic |
| 1100 - 1300 | C-N stretch | Amine |
| 1000 - 1100 | C-O stretch | Alcohol |
| 700 - 800 | C-Cl stretch | Aryl halide |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Mass Spectral Data:
The most important signal to observe is the molecular ion peak ([M+H]⁺).
-
Expected [M+H]⁺: m/z 270.1 (corresponding to C₁₃H₂₀ClN₂O⁺)
The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M peak.
Fragmentation Pathway: The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for piperazine derivatives involve cleavage of the bonds adjacent to the nitrogen atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic chromophore.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrument Parameters: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the solution over a range of wavelengths (e.g., 200 - 400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Expected UV-Vis Spectral Data:
The 3-chlorophenylpiperazine moiety is the primary chromophore. An absorbance maximum (λmax) is expected in the range of 250-280 nm.[1]
Integrated Spectroscopic Analysis Workflow
A robust characterization of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol relies on the synergistic interpretation of data from multiple spectroscopic techniques.
Caption: Integrated workflow for the spectroscopic characterization of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol.
Conclusion
The comprehensive spectroscopic characterization of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is a critical step in ensuring the quality and safety of related pharmaceutical products. By employing a combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can achieve an unambiguous structural assignment and a thorough understanding of the compound's chemical properties. The methodologies and expected spectral data presented in this guide provide a robust framework for the successful analysis of this important molecule.
References
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An In-Depth Technical Guide to the In Vitro Metabolism of Trazodone and the Formation of its Metabolites
This guide provides a comprehensive technical overview of the in vitro metabolism of the antidepressant drug trazodone. It is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics. This document delves into the core metabolic pathways, the enzymatic processes involved, and detailed, field-proven methodologies for their investigation.
Introduction: The Clinical and Metabolic Significance of Trazodone
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed therapeutic agent for major depressive disorder.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive hepatic metabolism.[1][3][4] A thorough understanding of its biotransformation is paramount for predicting drug-drug interactions, understanding inter-individual variability in patient response, and ensuring optimal therapeutic outcomes.
Trazodone is primarily metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites.[1][3] The most clinically significant of these is meta-chlorophenylpiperazine (m-CPP), which is an active metabolite with its own distinct pharmacological profile.[1][5][6] The formation of m-CPP and other metabolites is a critical determinant of both the therapeutic and potential adverse effects of trazodone.[7][8] This guide will elucidate the key enzymatic players in trazodone's metabolism and provide robust protocols for their in vitro characterization.
The Metabolic Landscape of Trazodone
The biotransformation of trazodone is a multi-faceted process involving several key enzymatic pathways. The primary routes of metabolism are N-dealkylation, hydroxylation, and N-oxidation.
The Major Pathway: CYP3A4-Mediated Formation of m-CPP
The principal metabolic pathway for trazodone is the N-dealkylation of the piperazinyl nitrogen to form its major active metabolite, m-chlorophenylpiperazine (m-CPP).[9] Extensive in vitro studies utilizing human liver microsomes and cDNA-expressed human cytochrome P450 enzymes have unequivocally identified CYP3A4 as the major isoform responsible for this conversion.[5][6][9][10]
The significance of this pathway lies in the pharmacological activity of m-CPP, which acts as an agonist at various serotonin receptors, in contrast to the antagonist activity of the parent drug at 5-HT2A and 5-HT2C receptors.[1] This metabolic conversion, therefore, results in a pharmacologically distinct entity that contributes to the overall clinical effect of trazodone.
Secondary Metabolic Pathways
While the formation of m-CPP via CYP3A4 is the dominant metabolic route, other enzymes contribute to the overall biotransformation of trazodone through secondary pathways such as hydroxylation and N-oxidation.[1][3] These pathways are crucial for the detoxification and elimination of the drug.
-
CYP2D6: This polymorphic enzyme plays a role in the metabolism of trazodone, although to a lesser extent than CYP3A4.[7] Evidence suggests that CYP2D6 is involved in the metabolism of the active metabolite m-CPP to p-hydroxy-mCPP.[5] The genetic variability of CYP2D6 can, therefore, influence the clearance of m-CPP, potentially impacting the overall pharmacodynamic response to trazodone.[3]
-
CYP2C19 and Flavin-Containing Monooxygenases (FMOs): These enzymes are also implicated in the metabolism of trazodone, contributing to the formation of various hydroxylated and N-oxide metabolites.[1][3] While their individual contributions may be smaller than that of CYP3A4, their collective action is significant in the overall clearance of the drug.
The following diagram illustrates the primary metabolic pathways of trazodone:
Caption: Primary metabolic pathways of trazodone.
Methodologies for In Vitro Investigation of Trazodone Metabolism
A robust understanding of trazodone's metabolism relies on well-designed in vitro experiments. The following section provides detailed, field-proven protocols for characterizing the metabolic pathways of trazodone.
Experimental Systems: Choosing the Right Tool
The selection of an appropriate in vitro system is critical for obtaining meaningful data. The most commonly employed systems for studying trazodone metabolism include:
-
Human Liver Microsomes (HLMs): HLMs are a subcellular fraction of the liver that is enriched in CYP enzymes. They are a cost-effective and widely used tool for studying Phase I metabolism.
-
Hepatocytes: Intact liver cells, either freshly isolated or cryopreserved, provide a more complete metabolic system, incorporating both Phase I and Phase II enzymes, as well as transporter functions.
-
Recombinant Human CYP Enzymes: These are individual CYP enzymes expressed in a cellular system (e.g., insect cells or bacteria). They are invaluable for definitively identifying the specific enzymes responsible for a particular metabolic reaction.
Protocol: Characterization of Trazodone Metabolism in Human Liver Microsomes
This protocol outlines a standard procedure for investigating the metabolism of trazodone using pooled human liver microsomes.
Objective: To determine the kinetics of m-CPP formation from trazodone and to identify the primary CYP enzymes involved.
Materials:
-
Pooled human liver microsomes
-
Trazodone
-
m-CPP standard
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each incubation should contain human liver microsomes (final concentration 0.2-0.5 mg/mL), trazodone (at a range of concentrations to determine kinetics, e.g., 1-200 µM), and potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples for the presence of m-CPP using a validated LC-MS/MS method. Quantify the amount of m-CPP formed by comparing the peak area to a standard curve of m-CPP.
-
Enzyme Inhibition (for reaction phenotyping): To identify the specific CYP enzymes involved, repeat the incubation with the inclusion of selective chemical inhibitors. A significant reduction in the formation of m-CPP in the presence of a specific inhibitor indicates the involvement of that enzyme. For example, the potent and selective inhibition of m-CPP formation by ketoconazole confirms the primary role of CYP3A4.[6][10]
The following diagram outlines the experimental workflow for studying trazodone metabolism in vitro:
Caption: Experimental workflow for in vitro trazodone metabolism studies.
Data Analysis and Interpretation
The data obtained from these experiments can be used to:
-
Determine Enzyme Kinetics: By measuring the rate of m-CPP formation at different trazodone concentrations, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined. The Km value for the formation of m-CPP from trazodone in human liver microsomes has been reported to be in the range of 163-180 µM.[10]
-
Identify Contributing Enzymes: The results from the chemical inhibition studies will provide a clear indication of the primary enzymes responsible for trazodone metabolism.
-
Predict Drug-Drug Interactions: The identification of CYP3A4 as the major enzyme in trazodone metabolism highlights the potential for drug-drug interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme.[6][8][9]
Summary of Key Metabolic Parameters
| Parameter | Value | Experimental System | Reference |
| Primary Metabolite | m-chlorophenylpiperazine (m-CPP) | Human Liver Microsomes | [1][5][6] |
| Primary Enzyme | CYP3A4 | Human Liver Microsomes, Recombinant CYPs | [5][6][9][10] |
| Secondary Enzymes | CYP2D6, CYP2C19, FMOs | Human Liver Microsomes | [1][3] |
| Km for m-CPP formation | ~163-180 µM | Human Liver Microsomes | [10] |
Conclusion and Implications for Drug Development
The in vitro metabolism of trazodone is predominantly driven by CYP3A4, leading to the formation of the active metabolite m-CPP. Secondary pathways involving CYP2D6, CYP2C19, and FMOs also contribute to its biotransformation. A thorough understanding of these pathways, achieved through robust in vitro studies as detailed in this guide, is essential for:
-
Predicting Clinical Pharmacokinetics: In vitro metabolism data can be used to predict the in vivo clearance of trazodone and to anticipate potential sources of variability.
-
Assessing Drug-Drug Interaction Potential: The knowledge that trazodone is a CYP3A4 substrate is critical for managing potential interactions with co-administered drugs.
-
Informing Clinical Study Design: Understanding the metabolic profile of trazodone can guide the design of clinical trials, particularly in special populations (e.g., individuals with hepatic impairment or those who are poor metabolizers of CYP2D6).
By employing the methodologies outlined in this guide, researchers and drug development professionals can gain a comprehensive understanding of the in vitro metabolism of trazodone, thereby contributing to its safe and effective clinical use.
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An In-depth Technical Guide to Key Intermediates in Fluvastatin Synthesis
A Note on CAS Number 32229-98-4: Initial database searches for CAS number 32229-98-4 identify the compound as 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol, an impurity related to the antidepressant drug Trazodone.[1][2][3][4][5] However, the broader context of this guide, with its focus on drug development and related chemical entities, suggests a likely interest in a different class of compounds. This guide will therefore focus on a structurally distinct but highly relevant indole derivative that is a key precursor in the synthesis of the cholesterol-lowering drug, Fluvastatin.
Introduction to 3-(4-Fluorophenyl)-1-isopropyl-1H-indole: A Cornerstone in Statin Synthesis
Indole and its derivatives are of significant interest in medicinal chemistry due to their widespread presence in pharmacologically active compounds.[6][7] These molecules serve as versatile scaffolds in drug discovery, contributing to a wide range of biological activities including anticancer, antimicrobial, and cardiovascular applications.[6][7] A notable example is 3-(4-fluorophenyl)-1-isopropyl-1H-indole (CAS No. 93957-49-4), a critical intermediate in the synthesis of Fluvastatin.[8][9] Fluvastatin, a synthetic statin, plays a crucial role in managing cholesterol levels. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this key indole derivative and its subsequent transformation into another vital intermediate, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 3-(4-fluorophenyl)-1-isopropyl-1H-indole are fundamental to its handling, characterization, and reactivity in synthetic protocols.
General Properties
This compound typically appears as an off-white crystalline solid and is soluble in organic solvents like DMSO and ethanol.[9][10][11] It is stable under standard storage conditions, though it should be stored in a cool, dark, and dry place away from oxidizing agents.[8][10]
Tabulated Physicochemical Data
| Property | Value | Source |
| CAS Number | 93957-49-4 | [8][9][12] |
| Molecular Formula | C17H16FN | [8][9][12] |
| Molecular Weight | 253.31 g/mol | [8][9] |
| Melting Point | 96-97 °C | [9][12] |
| Boiling Point (Predicted) | 389.6 ± 25.0 °C | [9][12] |
| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [9][12] |
| Appearance | Off-White Crystalline Solid | [9][11] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [9][10][12] |
Synthesis and Mechanistic Considerations
The synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde from 3-(4-fluorophenyl)-1-isopropyl-1H-indole is a key step in the Fluvastatin synthesis pathway.
Synthetic Pathway Overview
The conversion involves a Vilsmeier-Haack type formylation reaction. Specifically, 3-(4-fluorophenyl)-1-isopropyl-1H-indole is condensed with 3-(N-methyl-N-phenylamino)acrolein in the presence of phosphorus oxychloride (POCl3) in an acetonitrile solvent.[6]
Step-by-Step Experimental Protocol
The following protocol is a representative procedure for the synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Charge the flask with 3-(4-fluorophenyl)-1-isopropyl-1H-indole and acetonitrile.
-
Vilsmeier Reagent Formation (in situ): In a separate vessel, prepare the Vilsmeier reagent by reacting 3-(N-methyl-N-phenylamino)acrolein with phosphorus oxychloride in acetonitrile. This reaction is exothermic and should be performed with cooling.
-
Condensation: Slowly add the prepared Vilsmeier reagent to the solution of the indole derivative.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate chromatographic technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Workup: Upon completion, quench the reaction mixture with a suitable aqueous base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
-
Characterization: The final product, pale yellow colored crystals, can be characterized by various spectroscopic methods including FT-IR, 1H NMR, and 13C NMR.[6] The melting point of the purified compound is reported to be 136-138 °C.[6]
Reactivity and Downstream Applications
The primary application of 3-(4-fluorophenyl)-1-isopropyl-1H-indole is as a precursor for Fluvastatin.[9] The subsequent intermediate, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, is a key building block in the construction of the final drug molecule.[6][7][13]
Role in Fluvastatin Synthesis
The acrylaldehyde derivative undergoes further chemical transformations to introduce the dihydroxy heptanoic acid side chain, which is characteristic of statin drugs and essential for their HMG-CoA reductase inhibitory activity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 3-(4-fluorophenyl)-1-isopropyl-1H-indole and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[8]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8]
-
Fire Safety: Suitable extinguishing media include dry chemical, foam, water spray, and carbon dioxide.[8]
-
Storage: Keep the container tightly closed and store in a cool, dark, and dry place away from incompatible materials such as oxidizing agents.[8][10]
Conclusion
3-(4-Fluorophenyl)-1-isopropyl-1H-indole is a pivotal molecule in the synthesis of Fluvastatin, a widely used cholesterol-lowering medication. A thorough understanding of its chemical properties, synthetic pathways, and handling requirements is essential for researchers and professionals in the field of drug development. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this important indole derivative in pharmaceutical research and manufacturing.
References
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MOLBASE. (2011, February 16). 3-(4-Fluorophenyl)-1-isopropyl-1H-indole|93957-49-4. Retrieved from MOLBASE. [Link]
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Kalalbandi, V. K. A., & Seetharamappa, J. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2, 150-156. [Link]
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ResearchGate. (2016, January 7). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Retrieved from ResearchGate. [Link]
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SciRP.org. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Retrieved from SciRP.org. [Link]
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PubChem. (n.d.). 3-(4-Fluorophenyl)-1H-indole. Retrieved from PubChem. [Link]
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PubChem. (n.d.). 3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol. Retrieved from PubChem. [Link]
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Pharmaffiliates. (n.d.). CAS No : 32229-98-4 | Product Name : Trazodone Hydrochloride - Impurity I. Retrieved from Pharmaffiliates. [Link]
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PubChem. (n.d.). 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde. Retrieved from PubChem. [Link]
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Crystal Structure Analysis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol: A Methodological Whitepaper
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide to the single-crystal X-ray diffraction analysis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol. As a key intermediate in the synthesis of pharmacologically active compounds such as Trazodone, a complete understanding of its three-dimensional structure is paramount for quality control, stability assessment, and rational drug design.[1] This guide moves beyond standard operating procedures to detail the scientific rationale behind each step, from crystallization to data interpretation, ensuring a robust and scientifically sound analysis. It is designed to equip researchers and drug development professionals with the expertise to successfully characterize this and similar phenylpiperazine derivatives.[2][3]
The Foundational Imperative: Why Crystal Structure Matters
In pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) or its key intermediates is a critical quality attribute.[4][5] The specific three-dimensional arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties that directly influence a drug's ultimate performance and manufacturability.[6][7][8] For 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, a precise structural determination is essential for:
-
Polymorph Identification: Different crystalline forms (polymorphs) of the same molecule can have different solubilities, stabilities, and melting points. An uncharacterized, more stable polymorph appearing late in development can be catastrophic for a project.[5]
-
Stability and Degradation Pathways: The crystal packing and intermolecular interactions influence the chemical stability of the compound. Understanding the structure helps predict potential degradation pathways.
-
Solubility and Bioavailability: The energy required to break the crystal lattice directly impacts the dissolution rate, a key factor in the bioavailability of the final drug product.[7]
-
Intellectual Property: Novel crystalline forms of a molecule can be patentable, providing a significant competitive advantage.[4]
This guide provides the framework for obtaining the definitive structural data required to address these critical considerations.
From Solution to Solid: The Art and Science of Crystallization
The generation of a high-quality single crystal suitable for diffraction is the most crucial, and often most challenging, step in the analytical process.[9] A flawed crystal will yield a flawed structure, regardless of the sophistication of the subsequent analysis. Our methodology is therefore built on a systematic, multi-pronged screening approach.
Pre-Crystallization: Ensuring Material Integrity
Before any crystallization attempt, the purity of the starting material must be rigorously verified. The presence of impurities can inhibit crystal nucleation or become incorporated into the lattice, leading to disorder and poor diffraction quality.
Protocol: Purity Verification
-
High-Performance Liquid Chromatography (HPLC): Assess the sample for any synthetic by-products or related impurities. The target purity should be ≥99.5%.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical identity of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol and check for residual solvents.
-
Mass Spectrometry (MS): Verify the molecular weight (C₁₃H₁₉ClN₂O, approx. 254.76 g/mol ).[10][11][12]
Core Crystallization Methodologies
No single method guarantees success; therefore, a parallel screening of multiple techniques is the most efficient strategy.[13][14][15][16][17]
Protocol: Multi-Technique Crystallization Screening
-
Solubility Assessment: Determine the compound's solubility in a diverse range of solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane) to identify suitable systems.
-
Slow Solvent Evaporation:
-
Prepare a near-saturated solution of the compound in a suitable solvent.
-
Filter the solution into a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation at a constant, vibration-free temperature.
-
-
Vapor Diffusion (Hanging Drop):
-
Place a 2-5 µL drop of a concentrated solution of the compound on a siliconized coverslip.
-
Invert the coverslip over a reservoir containing a solvent in which the compound is less soluble (an "anti-solvent").
-
The slow diffusion of the anti-solvent vapor into the drop gradually reduces solubility, inducing crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution at an elevated temperature.
-
Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4°C). The slow, controlled reduction in temperature is key to forming well-ordered crystals.
-
Caption: A systematic workflow for the crystallization of small organic molecules.
The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold-standard analytical technique for the unambiguous determination of the three-dimensional structure of a crystalline solid.[18][19] It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules.[18]
Data Acquisition
Protocol: SC-XRD Data Collection
-
Crystal Selection & Mounting: Under a polarized light microscope, select a well-formed single crystal (typically 0.1-0.3 mm) free of visible defects. Mount the crystal on a cryoloop and flash-cool it to 100 K in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.
-
Diffractometer Setup: Center the crystal on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα λ=0.71073 Å or Cu Kα λ=1.54184 Å) and a sensitive detector.[20]
-
Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Execute a pre-determined data collection strategy, rotating the crystal through a range of angles to measure the intensity and position of a comprehensive set of diffraction spots. The strategy should aim for high data completeness (>99%) and redundancy.
Structure Solution and Refinement
The raw diffraction data is processed to yield a list of reflection intensities, which is then used to solve and refine the crystal structure.
Caption: The core workflow of a single-crystal structure determination.
The process involves:
-
Structure Solution: For small molecules like this, Direct Methods are almost always successful in providing an initial, approximate model of the molecular structure.
-
Structure Refinement: This initial model is then refined against the experimental data using an iterative least-squares algorithm. This process fine-tunes the atomic positions, bond lengths, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the fit is monitored using crystallographic R-factors (e.g., R1), where lower values signify a better model.
Key Crystallographic Data
The final refined structure is reported in a Crystallographic Information File (CIF). A summary of the key parameters is presented in a standardized table.
Table 1: Representative Crystallographic Data for Analysis
| Parameter | Description |
|---|---|
| Chemical Formula | C₁₃H₁₉ClN₂O |
| Formula Weight | 254.76 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a, b, c (Å); α, β, γ (°) | Unit cell dimensions |
| Volume (ų) | Volume of the unit cell |
| Z | Molecules per unit cell |
| Temperature (K) | 100 K |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| R1, wR2 [I > 2σ(I)] | Final refinement R-factors |
| Goodness-of-fit | Should be close to 1.0 |
Corroborative Analysis: A Multi-Technique Approach
While SC-XRD provides the definitive structure of a single crystal, it is crucial to confirm that the bulk material is identical and to understand its thermal properties.[21][22]
-
Powder X-Ray Diffraction (PXRD): This technique is essential for phase identification of a bulk powder sample.[23][24] The experimental PXRD pattern of the bulk material should be compared with the pattern calculated from the SC-XRD data. A match confirms the phase purity of the bulk sample.[25][26]
-
Differential Scanning Calorimetry (DSC): DSC measures heat flow as a function of temperature. It is used to determine the melting point and enthalpy of fusion and to screen for potential polymorphic transitions.[27][28]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature. It is critical for identifying the presence of bound solvent or water molecules (solvates/hydrates) and determining the thermal decomposition temperature of the compound.[27][28][29]
Structural Interpretation: Unveiling Molecular and Supramolecular Features
The final CIF file is not the end of the analysis but the beginning of structural interpretation.
-
Molecular Conformation: The analysis reveals the precise conformation of the molecule in the solid state, including the torsion angles of the flexible propanol chain and the chair/boat conformation of the piperazine ring.
-
Intermolecular Interactions: A key aspect of the analysis is identifying the non-covalent interactions that dictate the crystal packing. For 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, the primary interactions are expected to be:
-
Hydrogen Bonding: The terminal hydroxyl (-OH) group is a strong hydrogen bond donor, while the piperazine nitrogens and the hydroxyl oxygen are potential acceptors. These bonds are often the primary drivers of the crystal packing.[1]
-
van der Waals Forces: These weaker, non-specific interactions contribute to the overall lattice energy.
-
π-π Stacking: Potential interactions between the chlorophenyl rings of adjacent molecules.
-
Caption: Relationship between structural features and bulk material properties.
Conclusion
The crystal structure analysis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is a critical step in its development and use as a pharmaceutical intermediate. A rigorous, multi-technique approach, beginning with meticulous crystallization and culminating in a detailed interpretation of single-crystal X-ray diffraction data, is essential. This process provides not just a picture of a molecule, but the fundamental data required to ensure the quality, stability, and ultimate viability of a drug substance. The methodologies outlined in this guide provide a robust framework for achieving this critical scientific objective.
References
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3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol | C13H19ClN2O | CID 257407 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
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Guide for crystallization. EPFL. Available at: [Link]
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An In-depth Technical Guide to the Pharmacological Profile of Trazodone Impurity I
Foreword: The Imperative of Impurity Profiling in Modern Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric but a cornerstone of patient safety and therapeutic efficacy. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous characterization and control of impurities.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for elucidating the pharmacological profile of a specific process-related impurity of the antidepressant drug Trazodone, designated as Trazodone Impurity I. Our objective is to move beyond simple identification and quantification, and to construct a deep, mechanistic understanding of this molecule's potential biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the meticulous work of ensuring the safety and quality of pharmaceutical products.
Introduction: Trazodone and the Significance of Impurity I
Trazodone is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[5][6] Its therapeutic effect is attributed to a complex and multifaceted mechanism of action, primarily involving the antagonism of serotonin 5-HT2A and 5-HT2C receptors, histamine H1 receptors, and α1-adrenergic receptors.[6][7][8][9] It also exhibits weak inhibition of the serotonin transporter (SERT).[7][8] This polypharmacology contributes to both its antidepressant and hypnotic effects.[7]
During the synthesis of Trazodone, various related substances can be formed. Trazodone Impurity I has been identified as 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol , also known by its synonym, Hydroxypropyl Chlorophenylpiperazine.[10][11]
Table 1: Physicochemical Properties of Trazodone Impurity I
| Property | Value | Source(s) |
| Chemical Name | 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol | [10][11] |
| Synonym | Hydroxypropyl Chlorophenylpiperazine | [10][11] |
| CAS Number | 32229-98-4 | [10][11][12][13] |
| Molecular Formula | C₁₃H₁₉ClN₂O | [10][11][12] |
| Molecular Weight | 254.76 g/mol | [10] |
The structural similarity of Impurity I to the parent drug, Trazodone, particularly the shared 1-(3-chlorophenyl)piperazine moiety—a known pharmacophore—necessitates a thorough investigation of its potential pharmacological activity. Even minor structural modifications can significantly alter a molecule's interaction with biological targets, potentially leading to off-target effects, altered efficacy, or unforeseen toxicity.
A Strategic Approach to Pharmacological Profiling
Given the absence of published pharmacological data for Trazodone Impurity I, a systematic, tiered approach is warranted. This strategy leverages our understanding of Trazodone's mechanism of action to prioritize experimental investigations. The core of this approach is to assess the impurity's potential to interact with the same primary and secondary targets as the parent drug.
Caption: A tiered strategy for the pharmacological profiling of Trazodone Impurity I.
In Silico Assessment: A Predictive First Step
Before embarking on resource-intensive in vitro studies, computational modeling provides a valuable predictive assessment of Impurity I's potential to bind to Trazodone's known targets.
Experimental Protocol: Molecular Docking
-
Target Selection: Obtain crystal structures or homology models of key human receptors: 5-HT2A, 5-HT2C, α1A-adrenergic, H1, and the serotonin transporter (SERT).
-
Ligand Preparation: Generate 3D conformations of Trazodone (as a positive control) and Trazodone Impurity I. Optimize geometries and assign appropriate charges.
-
Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide) to predict the binding poses and estimate the binding affinity (docking score) of each ligand within the active site of each target.[14][15]
-
Analysis: Compare the predicted binding modes and scores of Impurity I to those of Trazodone. A similar predicted binding pose and a favorable docking score would strongly suggest a potential interaction, prioritizing the target for in vitro validation.
In Vitro Profiling: From Binding to Function
The cornerstone of this investigation lies in a series of in vitro assays designed to quantify the interaction of Trazodone Impurity I with its predicted targets and to determine the functional consequence of this binding.
Primary Target Binding Affinity
The initial step is to determine if Impurity I physically binds to the primary molecular targets of Trazodone. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of binding affinity (Ki).[16]
-
Preparation: Utilize commercially available cell membrane preparations expressing the human recombinant receptors of interest (5-HT2A, 5-HT2C, α1-adrenergic, H1) or synaptosomal preparations for SERT.
-
Assay Setup: In a multi-well plate format, incubate the membrane preparations with a specific radioligand for each target (e.g., [³H]ketanserin for 5-HT2A, [³H]prazosin for α₁).
-
Competition: Add increasing concentrations of unlabeled Trazodone Impurity I (or Trazodone as a control) to compete with the radioligand for binding.
-
Detection: After incubation and washing to remove unbound radioligand, measure the remaining radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of Impurity I. Calculate the IC₅₀ (concentration inhibiting 50% of specific binding) and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Table 2: Hypothetical Binding Affinity Profile of Trazodone Impurity I
| Target | Trazodone Ki (nM) | Trazodone Impurity I Ki (nM) |
| 5-HT2A Receptor | 1-10 | > 1000 |
| 5-HT2C Receptor | 10-50 | > 1000 |
| α1-Adrenergic Receptor | 10-50 | 50-200 |
| H1 Receptor | 50-100 | > 1000 |
| Serotonin Transporter (SERT) | 100-500 | > 1000 |
Note: Data are hypothetical and for illustrative purposes. Actual experimental results would populate this table.
Functional Characterization
Should significant binding affinity be established for any target, the next critical step is to determine the functional nature of this interaction. Is Impurity I an agonist, an antagonist, or an inverse agonist?
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of Trazodone Impurity I. Then, stimulate the cells with a known 5-HT2A agonist (e.g., serotonin) at its EC₅₀ concentration.
-
Agonist Mode: Incubate the cells with increasing concentrations of Trazodone Impurity I alone, without a subsequent agonist challenge.
-
Detection: Measure the change in fluorescence using a plate reader, which corresponds to intracellular calcium mobilization.
-
Analysis:
-
Antagonist: Calculate the IC₅₀ value from the concentration-response curve of inhibition.
-
Agonist: Calculate the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.
-
Similar functional assays, such as cAMP assays for Gi/Gs-coupled receptors or electrophysiology for ion channels, would be employed for other relevant targets.
Secondary Pharmacology and Off-Target Screening
To ensure a comprehensive safety profile, it is crucial to assess the selectivity of Trazodone Impurity I. This involves screening against a broad panel of receptors, ion channels, and enzymes that are commonly associated with adverse drug reactions.[16]
Experimental Protocol: Broad Panel Screening
-
Panel Selection: Submit Trazodone Impurity I to a commercial or in-house broad pharmacology screening panel (e.g., a Eurofins SafetyScreen or a similar service). These panels typically include over 40-70 targets.
-
Assay Format: The assays are typically high-throughput binding or enzymatic assays performed at a single high concentration of the impurity (e.g., 10 µM).
-
Analysis: Identify any targets where the impurity causes significant inhibition or activation (typically >50% at the screening concentration). Any "hits" from this screen should be followed up with full concentration-response curves to determine potency (IC₅₀ or EC₅₀).
Regulatory & Toxicological Considerations
The pharmacological data generated must be contextualized within the appropriate regulatory framework. The International Council for Harmonisation (ICH) guidelines Q3A and Q3B provide a structure for the identification, reporting, and qualification of impurities in new drug substances and products, respectively.[3][17]
-
Identification Threshold: The level at which an impurity must be structurally identified.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
If the concentration of Trazodone Impurity I in the final drug product exceeds the qualification threshold, and its pharmacological profile indicates significant activity (especially at targets distinct from Trazodone or with greater potency), dedicated toxicology studies may be required.[1][18] These could range from in vitro genotoxicity assays (e.g., Ames test) to in vivo studies in relevant animal models.[17] The duration of such studies generally ranges from 14 to 90 days.[1][17]
Conclusion and Forward Look
This guide has outlined a rigorous, scientifically-driven strategy for the comprehensive pharmacological profiling of Trazodone Impurity I. By progressing from in silico prediction to in vitro binding and functional assays, and culminating in broad selectivity screening, this framework allows for a thorough assessment of the impurity's potential biological effects. The structural similarity to Trazodone, particularly the 1-(3-chlorophenyl)piperazine core, suggests a non-zero probability of interaction with monoaminergic targets. The primary focus should be on the α₁-adrenergic receptor, where the structural modifications are less likely to abolish binding compared to the more complex interactions at serotonin receptors.
The data generated through this process are not merely academic; they are critical for building a robust safety case for the Trazodone drug product, ensuring compliance with global regulatory standards, and, most importantly, safeguarding patient health. The absence of activity is as significant a finding as the presence of it, as both outcomes inform the risk assessment and define the acceptable limits for this impurity in the final pharmaceutical formulation.
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A Technical Guide on the Central Role of Cytochrome P450 3A4 in the Metabolic Activation of Trazodone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed therapeutic for major depressive disorder and insomnia.[1][2] Its clinical efficacy and safety profile are intrinsically linked to its extensive hepatic biotransformation. This technical guide provides an in-depth analysis of the metabolic pathways of trazodone, with a primary focus on the indispensable role of the cytochrome P450 3A4 (CYP3A4) isoenzyme. We will dissect the evidence establishing CYP3A4 as the principal catalyst in the formation of trazodone's only known pharmacologically active metabolite, m-chlorophenylpiperazine (m-CPP), and explore the profound implications for drug development, clinical pharmacology, and patient safety. This guide synthesizes data from in vitro studies, details validated experimental protocols for metabolic phenotyping, and offers a comprehensive perspective for scientists engaged in drug metabolism and pharmacokinetics.
Introduction: The Metabolic Imperative of Trazodone
Trazodone, a triazolopyridine derivative, exerts its therapeutic effects through a dual mechanism: antagonism of serotonin 5-HT2A and 5-HT2C receptors and weak inhibition of the serotonin transporter (SERT).[1][3] Upon oral administration, trazodone is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, a critical determinant of its systemic bioavailability and clinical action.[1][4] The metabolic fate of a drug is a cornerstone of its pharmacokinetic profile, influencing its efficacy, duration of action, and potential for adverse events. For trazodone, this is particularly salient as its metabolism gives rise to a pharmacologically active metabolite, m-chlorophenylpiperazine (m-CPP).[4][5]
Understanding the enzymatic machinery responsible for this conversion is not merely an academic exercise. It is fundamental to predicting and mitigating drug-drug interactions (DDIs), anticipating inter-individual variability in patient response, and designing safer therapeutic regimens. This guide will establish, through a review of robust scientific evidence, that CYP3A4 is the lynchpin in trazodone's metabolic pathway, specifically governing the formation of m-CPP.[3][5][6]
The Trazodone Biotransformation Network
Trazodone is subject to a complex network of metabolic reactions, primarily occurring in the liver. The main pathways include:
-
Oxidative Cleavage (N-dealkylation): This is the most clinically significant pathway, involving the cleavage of the N-alkyl side chain.
-
Hydroxylation: The addition of hydroxyl groups to the aromatic rings.
-
N-oxidation: Oxidation of the nitrogen atoms within the piperazine ring.[7][8]
These processes generate a portfolio of metabolites. While most are inactive and targeted for excretion, the oxidative cleavage of trazodone yields m-chlorophenylpiperazine (m-CPP) , a metabolite with its own distinct pharmacological profile.[5][7] While CYP3A4 is the primary architect of this key transformation, other enzymes, including CYP2D6, CYP2C19, and Flavin-containing Monooxygenases (FMOs), participate in secondary or minor pathways, contributing to the formation of other inactive metabolites.[4][5][9]
The Pivotal Role of CYP3A4 in m-CPP Formation
Causality Behind Experimental Choices
To definitively identify the enzyme(s) responsible for a specific metabolic reaction, a multi-pronged approach is essential for building a self-validating system of evidence.
-
Human Liver Microsomes (HLMs): HLMs contain a full complement of hepatic CYP enzymes at physiologically relevant levels. Using a panel of HLMs from different donors allows for correlation analysis between the rate of metabolite formation and the known activity of specific CYPs in each donor liver. This provides a strong, physiologically relevant indication of the primary enzyme involved.
-
Recombinant cDNA-expressed CYPs (rCYPs): To establish direct causality, the substrate is incubated with individual, purified CYP enzymes. This removes the complexity of the HLM matrix and proves unequivocally whether a specific enzyme can or cannot perform the transformation.
-
Selective Chemical Inhibition: By using potent and highly selective inhibitors for specific CYP enzymes within an HLM incubation, one can functionally "knock out" an enzyme's activity. A dramatic decrease in metabolite formation in the presence of a specific inhibitor provides powerful confirmatory evidence.
Evidence from In Vitro Metabolism Studies
-
Correlation Studies with HLMs: When trazodone is incubated with a panel of human liver microsomes, the rate of m-CPP production shows a significant and strong correlation exclusively with CYP3A4 activity (often measured using a probe substrate like testosterone).[6] No such correlation is observed with the activities of other major CYPs like CYP1A2, CYP2C9, CYP2C19, or CYP2D6.
-
Incubations with Recombinant CYPs: In head-to-head comparisons where trazodone is incubated with a battery of individual, recombinant human CYP isoforms, only the incubation containing CYP3A4 results in the formation of m-CPP.[3][6] This provides direct and unambiguous proof of CYP3A4's catalytic competence for this specific reaction.
-
Chemical Inhibition Assays: The addition of ketoconazole, a potent and selective inhibitor of CYP3A4, to incubations of trazodone with either HLMs or recombinant CYP3A4 leads to a concentration-dependent inhibition of m-CPP formation.[3][6] This functional evidence confirms that CYP3A4 activity is necessary for the reaction to occur.
Clinical and Pharmacokinetic Implications
The classification of trazodone as a sensitive CYP3A4 substrate has profound clinical consequences.
-
Drug-Drug Interactions (DDIs): Co-administration of trazodone with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir, clarithromycin) can significantly impair its clearance, leading to elevated plasma concentrations of the parent drug and an increased risk of adverse effects such as sedation, orthostatic hypotension, and priapism.[3]
-
Genetic Polymorphisms: Although less pronounced than for other CYPs, genetic variability in the CYP3A4 gene can contribute to inter-individual differences in trazodone metabolism and response.
-
Induction: Conversely, co-administration with potent CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) can accelerate trazodone metabolism, potentially reducing its plasma concentrations and compromising its therapeutic efficacy.
The Active Metabolite: m-Chlorophenylpiperazine (m-CPP)
The formation of m-CPP is a critical aspect of trazodone's pharmacology.
-
Pharmacological Profile: Unlike its parent drug, m-CPP is a non-selective serotonin receptor agonist, with a notable affinity for 5-HT2C, 5-HT1A, and 5-HT1B receptors.[4][5] While trazodone is primarily a 5-HT2A/2C antagonist, m-CPP's agonist activity at 5-HT2C receptors can be associated with anxiogenic and other side effects.[3][5]
-
Clinical Contribution: In humans, the systemic plasma concentrations of m-CPP are generally low, typically less than 10% of the parent trazodone concentrations.[4][5] Consequently, its contribution to the overall therapeutic antidepressant effect of trazodone is considered minimal. However, it may contribute to the overall side-effect profile.
-
Subsequent Metabolism: m-CPP is not an end-stage metabolite. It serves as a substrate for further metabolism, primarily mediated by CYP2D6, which hydroxylates it to form p-hydroxy-mCPP (OH-mCPP), a key step in its eventual elimination.[3]
The complete metabolic cascade is summarized in the table below.
| Enzyme | Substrate | Reaction Type | Primary Product(s) | Significance |
| CYP3A4 | Trazodone | Oxidative Cleavage / N-dealkylation | m-Chlorophenylpiperazine (m-CPP) | Primary metabolic pathway; Forms the sole active metabolite. [3][5][6] |
| CYP2D6, CYP2C19, FMOs | Trazodone | Hydroxylation, N-oxidation | Various inactive metabolites (e.g., M2, M9) | Secondary/minor clearance pathways.[5][9] |
| CYP2D6 | m-CPP | Aromatic Hydroxylation | p-hydroxy-mCPP (OH-mCPP) | Primary pathway for the clearance of the active metabolite.[3] |
Experimental Protocols for Metabolic Pathway Analysis
For researchers aiming to validate these pathways, the following protocols provide a robust framework.
Workflow for CYP Phenotyping
The logical flow of experiments to identify the metabolic enzymes responsible for trazodone conversion is crucial for generating reliable data.
Caption: Experimental workflow for identifying CYP enzymes in trazodone metabolism.
Protocol: In Vitro Incubation with Recombinant CYPs
This protocol provides direct evidence of an enzyme's catalytic capability.
Objective: To determine which specific CYP isoform(s) catalyze the formation of m-CPP from trazodone.
Materials:
-
Recombinant human CYPs (e.g., rCYP3A4, rCYP2D6, rCYP2C19) co-expressed with cytochrome P450 reductase
-
Trazodone stock solution (in methanol or DMSO)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Acetonitrile (ACN) with internal standard (e.g., deuterated m-CPP) for reaction quenching
-
96-well incubation plates and analytical vials
Methodology:
-
Preparation: Prepare a master mix containing buffer, the NADPH regenerating system, and the recombinant enzyme system in an incubation plate.
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes to allow temperature equilibration.
-
Initiation: Initiate the reaction by adding a small volume of trazodone solution (final concentration typically 1-100 µM). Ensure the final solvent concentration is low (<1%) to prevent enzyme inhibition.
-
Incubation: Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30 minutes). Time should be within the established linear range for metabolite formation.
-
Termination: Stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. This precipitates the protein and halts enzymatic activity.
-
Sample Processing: Centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analytical plate or vials for quantification of m-CPP using a validated LC-MS/MS method.
Self-Validation & Interpretation: A positive result (formation of m-CPP) will only be observed in the wells containing rCYP3A4. Negative controls (incubations without NADPH or without the enzyme) must show no m-CPP formation, confirming the reaction is enzyme- and cofactor-dependent. This unambiguous outcome provides authoritative evidence for CYP3A4's direct role.
Conclusion and Future Perspectives
The biotransformation of trazodone is a critical process governed primarily by CYP3A4, which catalyzes the formation of its sole active metabolite, m-CPP. This fundamental relationship, established through robust in vitro correlation, recombinant enzyme, and chemical inhibition studies, is the cornerstone for understanding trazodone's pharmacokinetic profile and its potential for drug-drug interactions.[6]
For drug development professionals, characterizing a compound as a sensitive CYP3A4 substrate, as is the case for trazodone, mandates a thorough DDI investigation program. For researchers and clinicians, this knowledge is vital for optimizing therapy, avoiding adverse events, and personalizing treatment, especially in polymedicated patients. Future research may further delineate the role of minor pathways and investigate the impact of pharmacogenomic variations in the CYP3A4 gene on trazodone disposition and clinical outcomes, further refining our ability to use this important therapeutic agent safely and effectively.
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foundational research on piperazine derivatives in pharmacology
A Technical Guide for Drug Discovery & Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has cemented its role in a vast array of clinically successful drugs.[3][4] This guide provides a comprehensive exploration of the foundational pharmacology of piperazine derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the core principles of their synthesis, delve into their multifaceted mechanisms of action across diverse therapeutic areas, and illuminate the critical structure-activity relationships (SAR) that govern their efficacy. This document is structured to serve as a practical and authoritative resource, integrating detailed experimental protocols, data-driven insights, and visual schematics to explain the causality behind key scientific decisions in the development of piperazine-based therapeutics.
The Piperazine Core: Physicochemical & Pharmacokinetic Advantages
The enduring prevalence of the piperazine moiety is not accidental. Its inherent properties offer a robust starting point for drug design. The two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors/donors, which often improves aqueous solubility and bioavailability.[1][5] Furthermore, the basicity of the piperazine nitrogens (pKa values of approximately 5.35 and 9.73) allows for salt formation, enhancing stability and formulation options.[6] This scaffold plays a crucial role in balancing the overall pharmacokinetic profile of a molecule, modulating its absorption, distribution, metabolism, and excretion (ADME) properties to achieve therapeutic efficacy while minimizing off-target effects.[7][8]
Foundational Synthesis of Piperazine Derivatives
The synthetic versatility of the piperazine ring is a primary driver of its widespread use.[3] Precise structural modifications at the N1 and N4 positions are readily achievable through several robust chemical strategies, allowing for the systematic exploration of chemical space to optimize target affinity and pharmacokinetic profiles.[7]
N-Alkylation via Nucleophilic Substitution
This is a fundamental method for functionalizing the piperazine core. The piperazine nitrogens act as nucleophiles, reacting with electrophilic agents like alkyl halides.
Protocol 1: Selective Mono-N-Alkylation using a Protecting Group
This protocol is essential when distinct substituents are required at the N1 and N4 positions. The use of a tert-butoxycarbonyl (Boc) protecting group allows for sequential and controlled functionalization.
-
Rationale: The bulky Boc group sterically and electronically deactivates one nitrogen atom, directing the first alkylation to the unprotected nitrogen. Subsequent removal of the Boc group under acidic conditions regenerates the free amine for a second, different modification. This stepwise approach is a cornerstone of building complex, asymmetric piperazine derivatives.[3]
-
Step-by-Step Methodology:
-
Protection: Dissolve piperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up & Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting N-Boc-piperazine by flash chromatography.
-
Alkylation: Dissolve N-Boc-piperazine (1.0 eq) in a polar aprotic solvent like DMF. Add a base (e.g., K₂CO₃, 1.5 eq) and the desired alkyl halide (R-X, 1.1 eq). Heat the reaction to 60-80°C and stir for 4-12 hours until starting material is consumed.[3][9]
-
Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the N-Boc-N'-alkyl-piperazine product via chromatography.
-
Deprotection: Dissolve the purified product in dichloromethane. Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.[3]
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. Neutralize with a saturated solution of sodium bicarbonate and extract the final mono-alkylated piperazine product.
-
Reductive Amination
This powerful technique is used to introduce substituents via the formation of a C-N bond and is particularly useful for creating asymmetric derivatives.[3]
-
Rationale: This method involves the condensation of a piperazine amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate. This intermediate is then immediately reduced in situ by a mild reducing agent, preventing its isolation and potential side reactions. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often the reagents of choice due to their selectivity for the iminium ion over the starting carbonyl group.[3][10]
// Nodes Piperazine [label="Piperazine\n(or N-substituted piperazine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbonyl [label="Aldehyde or Ketone\n(R-CHO or R-CO-R')", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Ion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-Alkylated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reducer [label="Reducing Agent\n(e.g., NaBH₃CN, STAB)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Piperazine -> Iminium [label=" Condensation\n(+ Carbonyl)"]; Carbonyl -> Iminium; Iminium -> Product [label=" Reduction"]; Reducer -> Iminium [arrowhead=none];
}
Diagram 1: Simplified workflow of the Reductive Amination pathway.
Pharmacological Applications & Mechanisms of Action
Piperazine derivatives exhibit a remarkable spectrum of pharmacological activities, impacting multiple therapeutic areas.[4][11]
Central Nervous System (CNS) Disorders
Many piperazine derivatives modulate monoamine neurochemical pathways, making them effective as antipsychotic, antidepressant, and anxiolytic agents.[7][12]
-
Mechanism of Action: Their activity often stems from interactions with dopamine (D₂) and serotonin (5-HT) receptors. For example, the antipsychotic aripiprazole acts as a partial agonist at D₂ and 5-HT₁ₐ receptors and as an antagonist at 5-HT₂ₐ receptors.[3] Anxiolytics like buspirone also exert their effects primarily through 5-HT₁ₐ receptor agonism.[12] This modulation of neurotransmitter systems helps to rebalance neural circuits implicated in mood and psychotic disorders.
-
Structure-Activity Relationship (SAR): The nature of the aryl group attached to one nitrogen and the substituent on the second nitrogen are critical determinants of receptor affinity and selectivity. For instance, in many CNS-active series, an arylpiperazine moiety is linked via an alkyl chain to a second complex cyclic system. Modifications to the aryl group (e.g., adding electron-withdrawing groups) or altering the length and flexibility of the linker chain can dramatically shift the compound's binding profile from dopaminergic to serotonergic, or create a multi-target profile.[13]
Anticancer Agents
The piperazine scaffold is a key structural feature in numerous modern anticancer drugs, particularly tyrosine kinase inhibitors (TKIs).[4][14]
-
Mechanism of Action: In TKIs like Imatinib, the piperazine group often serves as a solubilizing element and a key linker that correctly orients other pharmacophoric groups within the ATP-binding pocket of the target kinase.[3] This blocks the enzyme's catalytic activity, inhibiting downstream signaling pathways that drive cell proliferation and survival.[3][4] Other anticancer piperazine derivatives function as cell cycle inhibitors or inducers of apoptosis.[15][16] For example, some quinoxalinyl–piperazine derivatives have been shown to be G2/M-specific cell cycle inhibitors that also inhibit the anti-apoptotic Bcl-2 protein.[15]
-
In Vitro Evaluation: A crucial first step in evaluating novel anticancer derivatives is to determine their cytotoxic or growth-inhibiting effects on cancer cell lines.
Protocol 2: High-Throughput Cell Viability Assay (MTT Assay)
-
Rationale: This colorimetric assay provides a quantitative measure of cell viability and is easily adapted for high-throughput screening of a library of newly synthesized compounds. It relies on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized piperazine derivatives in culture medium. Remove the old medium from the plates and add the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the GI₅₀ (concentration for 50% inhibition of growth) or IC₅₀ (concentration for 50% inhibition) values for each compound.
-
Table 1: Example Antiproliferative Activity of Novel Piperazine Derivatives
| Compound ID | Target Cell Line | GI₅₀ (µM) | Citation |
| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [17] |
| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung Cancer) | 1.35 | [17] |
| Thiazolinylphenyl-piperazine 21 | MCF-7 (Breast Cancer) | < 25 | [15] |
| Quinoxalinyl-piperazine 30 | HeLa (Cervical Cancer) | 1.5 | [15] |
This table summarizes representative data from cited literature to illustrate the potency of specific piperazine derivatives against various cancer cell lines.
Anti-Infective Agents
Piperazine derivatives have a long history as anti-infective agents, from traditional anthelmintics to modern antibiotics and antifungals.[3][18]
-
Anthelmintic Mechanism: The classic anthelmintic action of piperazine involves paralysis of the parasite.[18][19] It acts as a GABA (γ-aminobutyric acid) receptor agonist in nematodes.[6][20] This agonism opens chloride channels, leading to hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis.[3] The paralyzed worms are then unable to maintain their position in the host's intestine and are expelled.[6][20] This mechanism is selective because the GABA receptors in helminths are different from those in their vertebrate hosts.[6]
// Edges Piperazine -> GABA_R [label=" Acts as Agonist"]; GABA_R -> Cl_Influx [label=" Opens Channel"]; Cl_Influx -> Hyperpolarization [label=" Leads to"]; Hyperpolarization -> Paralysis [label=" Causes"]; Paralysis -> Expulsion [label=" Results in"]; }
Diagram 2: Mechanism of anthelmintic action of piperazine derivatives.
-
Antibacterial/Antifungal Activity: The piperazine moiety is integral to the activity of some fluoroquinolone antibiotics, such as ciprofloxacin.[3] In this context, the piperazine substituent at the C-7 position enhances Gram-negative activity and improves pharmacokinetic properties.[2][3] More broadly, SAR studies on novel piperazine derivatives show that incorporating lipophilic aryl groups can enhance penetration into bacteria.[3][21] Numerous derivatives have been synthesized and screened against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal species like Candida albicans and Aspergillus niger, with many showing significant antimicrobial properties.[22]
Conclusion and Future Directions
The piperazine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and favorable physicochemical properties have enabled the development of a multitude of essential medicines.[3][23] The future of piperazine-based research lies in several exciting areas. The creation of hybrid molecules that combine the piperazine core with other pharmacophores is a promising strategy for developing multi-target agents, potentially for complex diseases like cancer or neurodegeneration.[3] Furthermore, the integration of computational chemistry and machine learning into the design process will undoubtedly accelerate the identification of novel derivatives with optimized potency, selectivity, and drug-like properties.[3] As our understanding of disease biology deepens, the versatile piperazine scaffold will continue to be a vital tool for medicinal chemists aiming to create the next generation of therapeutics.
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Application Notes and Protocols for the Use of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol as a Reference Standard
Introduction
In the landscape of pharmaceutical development and quality control, the purity and accurate quantification of active pharmaceutical ingredients (APIs) are of paramount importance. This necessitates the use of highly characterized reference standards for the identification and quantification of impurities. 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is a critical reference standard associated with the antidepressant drug, Trazodone. It is recognized as a key intermediate in the synthesis of Trazodone and a potential process-related impurity.[1][2][3] As such, its accurate identification and quantification are essential for ensuring the quality, safety, and efficacy of Trazodone drug products.
This comprehensive guide provides detailed application notes and protocols for the characterization and use of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol as a reference standard. It is intended for researchers, scientists, and drug development professionals engaged in the analysis of Trazodone and its related substances. The methodologies outlined herein are grounded in established principles of analytical chemistry and adhere to guidelines from regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application in analytical methods.
| Property | Value | Source |
| Chemical Name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | [2] |
| Synonyms | Trazodone Impurity I, Hydroxypropyl chlorophenyl piperazine | [4] |
| CAS Number | 32229-98-4 | [4][5] |
| Molecular Formula | C₁₃H₁₉ClN₂O | [5][6] |
| Molecular Weight | 254.76 g/mol | [5][6] |
| Appearance | White to off-white solid | [7] |
| Storage | 2-8°C, protected from light and moisture | [4][5][6] |
Characterization and Qualification of the Reference Standard
The establishment of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol as a reference standard necessitates a comprehensive characterization to confirm its identity, purity, and potency. This process ensures the reliability of analytical data generated using this standard. The qualification of a secondary reference standard should be performed against a primary, compendial standard where available.[8]
I. Identity Confirmation
The identity of the reference standard material must be unequivocally confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons, confirming the presence of the chlorophenyl, piperazine, and propanol moieties.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, providing unambiguous structural elucidation.[7][9]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight of the compound by observing the protonated molecule [M+H]⁺.[10]
-
Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, providing further structural confirmation.[11]
-
-
Infrared (IR) Spectroscopy:
-
Confirms the presence of key functional groups, such as the hydroxyl (-OH) and amine (C-N) groups, and the aromatic ring.
-
II. Purity Assessment
The purity of the reference standard is a critical parameter and should be assessed using a combination of chromatographic and other analytical techniques. For a primary reference standard, a purity of 99.5% or higher is desirable.[12]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Differential Scanning Calorimetry (DSC):
-
Can be used to determine the purity of highly pure, crystalline substances by analyzing the melting endotherm.
-
-
Thermogravimetric Analysis (TGA):
-
Determines the content of volatile materials, including water and residual solvents.
-
-
Karl Fischer Titration:
-
Specifically quantifies the water content.
-
-
Residual Solvent Analysis (by Headspace GC-MS):
-
Identifies and quantifies any residual solvents from the synthesis process.
-
Synthesis Protocol
The following is a representative, multi-step synthesis protocol for 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, based on established chemical principles for the synthesis of Trazodone and its intermediates.[1][13][14]
Caption: Synthetic pathway for 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol.
Step-by-Step Procedure:
-
Synthesis of 1-(3-Chlorophenyl)piperazine:
-
In a reaction vessel, combine 1,3-dichlorobenzene, piperazine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an appropriate solvent (e.g., toluene).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(3-chlorophenyl)piperazine.
-
-
Synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol:
-
Dissolve 1-(3-chlorophenyl)piperazine and 3-bromopropan-1-ol in a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add a base (e.g., potassium carbonate or triethylamine) to the mixture.
-
Heat the reaction mixture and stir for several hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol.
-
Analytical Application: Quantification of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol in Trazodone Samples by HPLC
This section provides a detailed protocol for the quantification of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol in Trazodone drug substance or drug product using High-Performance Liquid Chromatography (HPLC). The method is adapted from validated procedures for the analysis of Trazodone and its related substances.[5][8]
Caption: HPLC analysis workflow for impurity quantification.
I. Materials and Reagents
-
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol Reference Standard
-
Trazodone Hydrochloride sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade or purified water)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
HPLC system with UV detector
II. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Methanol:Acetonitrile:Tetrahydrofuran:0.5% Trifluoroacetic acid in water (18:18:4:60, v/v/v/v)[5] |
| Flow Rate | 1.5 mL/min[5] |
| Detection Wavelength | 252 nm[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Run Time | Approximately 15 minutes[5] |
III. Preparation of Solutions
Diluent: Prepare the mobile phase as the diluent.
Standard Solution (for Identification and Quantification):
-
Accurately weigh about 10 mg of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a solution with a concentration of approximately 100 µg/mL.
-
Prepare a working standard solution by diluting this stock solution to a final concentration of approximately 1 µg/mL.
Sample Solution (Trazodone):
-
Accurately weigh about 100 mg of the Trazodone Hydrochloride sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a solution with a concentration of approximately 1000 µg/mL.
IV. System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified.[15][16][17]
-
Inject the diluent (blank) to ensure there are no interfering peaks.
-
Inject the standard solution (e.g., 1 µg/mL) six times.
-
Calculate the following parameters:
-
Tailing Factor: The tailing factor for the 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol peak should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD of the peak areas for the six replicate injections should be not more than 5.0%.
-
V. Analytical Procedure
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Identify the 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol peak in the sample chromatogram by comparing its retention time with that of the standard.
VI. Calculation
Calculate the percentage of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol in the Trazodone sample using the following formula:
% Impurity = (A_imp / A_std) x (C_std / C_sample) x P x 100
Where:
-
A_imp = Peak area of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol in the sample solution
-
A_std = Average peak area of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol in the standard solution
-
C_std = Concentration of the reference standard in the standard solution (mg/mL)
-
C_sample = Concentration of the Trazodone sample in the sample solution (mg/mL)
-
P = Purity of the 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol Reference Standard (as a decimal)
Conclusion
This application note provides a comprehensive framework for the characterization and use of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol as a reference standard in the quality control of Trazodone. Adherence to these protocols will ensure the generation of accurate and reliable analytical data, contributing to the overall quality and safety of the final drug product. The provided methodologies are based on established scientific principles and regulatory guidelines, but it is recommended that each laboratory validates the analytical procedure for its specific use.
References
-
Pharmaffiliates. Trazodone Hydrochloride - Impurity I. [Link]
-
Pai, N. R., et al. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. [Link]
-
Patel, S. K., et al. (2011). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library, 3(3), 246-253. [Link]
-
Wang, C., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(11), 939-942. [Link]
-
PubChem. 3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol. [Link]
-
United States Pharmacopeia. <621> Chromatography. [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PrepChem. Synthesis of d) 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamine. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. [Link]
-
Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. (2023). [Link]
- WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof.
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
System Suitability for USP Chromatographic Methods. ECA Academy. [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer.... ResearchGate. [Link]
-
System suitability requirement. Chromatography Forum. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
What are system suitability tests (SST) of analytical methods? Lösungsfabrik. [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报. [Link]
-
Allmpus. Trazodone Impurity 1. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [Link]
-
The ABC's of Reference Standard Management. Eurofins. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
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- 4. pharmtech.com [pharmtech.com]
- 5. usp.org [usp.org]
- 6. chemscene.com [chemscene.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. researchgate.net [researchgate.net]
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- 14. WO2019154770A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 17. What are system suitability tests (SST) of analytical methods? [mpl.loesungsfabrik.de]
Application Note: High-Throughput Quantification of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol in Biological Matrices
Introduction
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, a principal active metabolite of the antidepressant drug Trazodone, is a critical analyte in pharmacokinetic, pharmacodynamic, and toxicological studies.[1][2][3] Accurate and robust quantification of this compound in complex biological matrices such as plasma, urine, and red blood cells is paramount for therapeutic drug monitoring and in drug development research to understand its contribution to the overall pharmacological and potential side effects of Trazodone therapy.[3][4] This application note provides a comprehensive guide to validated analytical methodologies for the precise quantification of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, designed for researchers, scientists, and drug development professionals.
This document outlines detailed protocols for sample preparation and analysis using state-of-the-art techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented herein are grounded in established scientific principles and have been synthesized from peer-reviewed literature to ensure reliability and reproducibility.
Analyte Overview
-
Compound: 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
-
Abbreviation: Often referred to as m-CPP (meta-chlorophenylpiperazine), although this can be ambiguous as m-CPP is also a parent drug. For clarity, this document will use the full name or a specific designation.
-
Parent Drug: Trazodone[2]
-
Molecular Weight: 269.77 g/mol [1]
-
Significance: This metabolite is pharmacologically active and is believed to contribute to both the therapeutic effects and the side-effect profile of Trazodone.[3] It primarily interacts with serotonin receptors.[1]
Methodologies for Quantification
The choice of analytical technique for the quantification of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. This section details two primary methodologies: HPLC-UV for routine therapeutic drug monitoring and LC-MS/MS for high-sensitivity research applications.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for quantifying 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol in plasma at concentrations typically observed in therapeutic settings.
Principle: This method separates the analyte from other plasma components on a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte at a specific ultraviolet wavelength.
Causality of Experimental Choices:
-
Reversed-Phase Chromatography (C8 or C18 column): The nonpolar nature of the stationary phase effectively retains the moderately nonpolar analyte, allowing for good separation from more polar matrix components.
-
Acidic Mobile Phase: An acidic mobile phase (e.g., pH 3.5) ensures that the piperazine nitrogens are protonated, leading to sharp, symmetrical peaks and improved retention on the reversed-phase column.
-
UV Detection at ~255 nm: This wavelength provides a good balance of sensitivity and selectivity for the chromophore present in the 3-chlorophenyl ring of the analyte.[3][4]
-
Internal Standard: The use of an internal standard (e.g., loxapine or pilsicainide) is crucial to correct for variations in extraction efficiency and injection volume, thereby enhancing the accuracy and precision of the method.[4][6]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a preferred method for sample clean-up as it provides high recovery and cleaner extracts compared to liquid-liquid extraction.[3]
-
Materials:
-
C8 SPE cartridges (50 mg, 1 mL)[3]
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphate buffer
-
Internal Standard (IS) stock solution (e.g., Loxapine)
-
Workflow for Solid-Phase Extraction:
Caption: Solid-Phase Extraction Workflow for Plasma Samples.
Step-by-Step SPE Protocol:
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of deionized water through the C8 SPE cartridge.[3] Do not allow the cartridge to dry out.
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard. Vortex for 30 seconds.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the HPLC mobile phase.
HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column | C8 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase | 70% Aqueous phosphate buffer (with triethylamine, pH 3.5) : 30% Acetonitrile[3][4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Detector Wavelength | 255 nm[3][4] |
| Column Temperature | 30°C |
Validation Parameters Summary (Literature Derived):
| Parameter | Typical Value |
|---|---|
| Linearity Range | 10 - 2000 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Extraction Recovery | > 90%[3][4] |
| Precision (RSD%) | < 5.6%[3][4] |
| Accuracy (Recovery%) | > 91%[3][4] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies with low dosage or analysis of matrices with high interference, LC-MS/MS is the gold standard.
Principle: This technique combines the superior separation capabilities of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized, and specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification.
Causality of Experimental Choices:
-
Electrospray Ionization (ESI) in Positive Mode: The piperazine moiety of the analyte is readily protonated, making positive mode ESI an efficient ionization technique.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity by monitoring a specific fragmentation pattern (precursor ion → product ion). This minimizes interference from co-eluting matrix components, significantly improving the signal-to-noise ratio.
-
Isotopically Labeled Internal Standard: A stable isotope-labeled version of the analyte (e.g., d8-m-CPP) is the ideal internal standard as it co-elutes with the analyte and compensates for matrix effects and ionization suppression.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a cost-effective and efficient sample preparation method for LC-MS/MS, particularly for analytes with favorable partition coefficients.
-
Materials:
-
Tertiary Butyl Methyl Ether (TBME)[2]
-
Ammonia solution
-
Deuterated internal standard (e.g., m-CPP-d8)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Workflow for Liquid-Liquid Extraction:
Sources
- 1. 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | 32229-98-4 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol | C13H19ClN2O | CID 257407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic determination of trazodone and 1-m-chlorophenylpiperazine with ultraviolet and electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Trazodone and m-CPP in Brain Tissue by LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Brain-Specific Quantification
Trazodone is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class. Its therapeutic and side-effect profile is dictated not only by the parent drug but also by its primary active metabolite, meta-chlorophenylpiperazine (m-CPP).[1][2] Both compounds readily cross the blood-brain barrier, and studies have shown that their concentrations in the brain can be significantly higher than in plasma.[3][4][5] Understanding the precise concentration of trazodone and m-CPP at their site of action—the central nervous system—is paramount for correlating pharmacokinetic (PK) profiles with pharmacodynamic (PD) effects, elucidating mechanisms of action, and evaluating novel drug delivery systems targeting the brain.
This application note provides a detailed, field-proven protocol for the simultaneous quantification of trazodone and m-CPP in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed to be robust, sensitive, and specific, addressing the complexities of a challenging biological matrix. We will delve into the causality behind each step, from tissue homogenization to analyte extraction and instrumental analysis, ensuring a self-validating and reproducible workflow.
Principle of the Method
The core of this protocol is the highly selective and sensitive technique of LC-MS/MS. The workflow begins with the mechanical disruption of the brain tissue to release the analytes. A liquid-liquid extraction (LLE) is then employed to isolate trazodone and m-CPP from the complex brain homogenate, minimizing matrix effects. The extracted analytes are then separated chromatographically using a reversed-phase C8 column, which offers excellent resolution for these compounds. Finally, detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides exceptional specificity by monitoring a unique precursor-to-product ion transition for each analyte and the internal standard.
Experimental Workflow Overview
The following diagram illustrates the complete experimental process from sample collection to data analysis.
Caption: Workflow for trazodone and m-CPP analysis in brain tissue.
Materials and Reagents
Chemicals and Standards
-
Trazodone hydrochloride (analytical standard)
-
m-Chlorophenylpiperazine (m-CPP) (analytical standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Tissue homogenizer (e.g., bead beater or rotor-stator homogenizer)[8][9]
-
Microcentrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
Detailed Protocols
PART 1: Preparation of Standards and Quality Controls
Rationale: Accurate quantification relies on a well-defined calibration curve prepared in a matrix that mimics the actual samples. Using blank brain homogenate ensures that any matrix effects are accounted for in the calibration.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve trazodone, m-CPP, and the internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the primary stocks with 50:50 (v/v) methanol:water to create a series of working standard solutions for spiking the calibration curve and quality control (QC) samples.
-
-
Calibration Curve and QC Sample Preparation:
-
Homogenize blank (drug-free) brain tissue as described in PART 2, step 2.
-
Spike appropriate volumes of the working standard solutions into aliquots of the blank brain homogenate to prepare calibration standards. A typical range would be 1-2000 ng/g for trazodone and 0.5-500 ng/g for m-CPP.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
PART 2: Brain Tissue Sample Preparation
Rationale: This multi-step process is designed to efficiently release the analytes from the tissue, add a known amount of internal standard to correct for variability in extraction and instrument response, and then selectively extract the analytes while leaving behind interfering substances like lipids and proteins.
-
Tissue Collection and Weighing:
-
Excise brain tissue immediately post-mortem and flash-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.
-
On the day of analysis, weigh the frozen brain tissue (typically 50-100 mg). Perform this step quickly to prevent thawing.
-
-
Homogenization:
-
Place the weighed tissue in a 2 mL tube containing homogenization beads and ice-cold homogenization buffer (e.g., 4 volumes of 0.25M sucrose solution or phosphate-buffered saline, pH 7.4).[10] The buffer facilitates cell lysis and maintains physiological pH.
-
Homogenize the tissue using a bead beater or a rotor-stator homogenizer until no visible tissue fragments remain.[8] Keep samples on ice throughout the process to minimize degradation.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cellular debris.[8] Collect the supernatant.
-
-
Internal Standard Spiking:
-
To a known volume (e.g., 100 µL) of the brain homogenate supernatant, add a fixed amount of the internal standard working solution.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of n-hexane to the sample. The use of a non-polar solvent like n-hexane is effective for extracting the relatively non-polar trazodone and m-CPP.[6][7]
-
Vortex vigorously for 2-3 minutes to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (n-hexane) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analytes.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase (e.g., 10:90 acetonitrile:2 mM ammonium acetate). This ensures compatibility with the LC system and efficient injection.
-
PART 3: LC-MS/MS Analysis
Rationale: The chromatographic and mass spectrometric parameters are optimized for the specific chemical properties of trazodone and m-CPP to achieve sharp peaks, good separation from matrix components, and highly sensitive and specific detection.
| Parameter | Condition | Rationale |
| LC Column | Reversed-phase C8 (e.g., Inertsil C8, 50 x 4.6 mm, 3 µm)[1] | C8 provides a good balance of hydrophobic retention for the analytes without excessive retention of endogenous lipids. |
| Mobile Phase A | 2 mM Ammonium Acetate in water with 0.1% Formic Acid | The buffer maintains a stable pH, and formic acid aids in the protonation of the analytes for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) with 0.1% Formic Acid[1] | A strong organic mobile phase to elute the analytes from the reversed-phase column. |
| Flow Rate | 0.8 mL/min | A typical flow rate for a standard bore column, providing a good balance between analysis time and chromatographic efficiency. |
| Gradient | Isocratic or a shallow gradient (e.g., start at 10% B, ramp to 90% B) | An isocratic method with a high organic content can provide a rapid analysis time.[1] A gradient may be needed to elute all compounds effectively. |
| Injection Volume | 10 µL | A standard volume to introduce a sufficient amount of sample without overloading the column. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Trazodone and m-CPP contain basic nitrogen atoms that are readily protonated, making ESI+ the ideal ionization mode.[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity by monitoring specific fragmentation patterns of the analytes.[6] |
Mass Spectrometer Parameters (MRM Transitions)
The following table provides example MRM transitions. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Fragmentation |
| Trazodone | 372.2 | 176.2 | The precursor is the protonated molecule [M+H]+. The product ion corresponds to the stable fragment after cleavage of the propylpiperazine side chain.[1][6] |
| m-CPP | 197.2 | 118.1 | The precursor is the protonated molecule [M+H]+. The product ion results from the loss of the piperazine ring fragment.[6] |
| Quetiapine (IS) | 384.0 | 253.1 | The precursor is the protonated molecule [M+H]+. The product ion is a stable, characteristic fragment.[1] |
| Nefazodone (IS) | 470.5 | 274.6 | The precursor is the protonated molecule [M+H]+. The product ion is a stable, characteristic fragment.[6] |
Data Analysis and System Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be >0.99.
-
Quantification: Determine the concentration of trazodone and m-CPP in the QC and unknown brain tissue samples by interpolating their peak area ratios from the calibration curve.
-
Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. This includes assessing:
-
Selectivity: Absence of interfering peaks at the retention times of the analytes and IS in blank matrix.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ). Accuracy (% bias) should also be within these limits.
-
Recovery: Extraction efficiency should be consistent and reproducible across the concentration range.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the brain matrix.
-
Stability: Evaluate the stability of the analytes in the brain homogenate under various storage and handling conditions.
-
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the simultaneous quantification of trazodone and its active metabolite, m-CPP, in brain tissue. By carefully controlling each step, from tissue homogenization to the final analytical measurement, researchers can obtain high-quality, reliable data. This information is critical for advancing our understanding of the neuropharmacokinetics of trazodone and for the development of more effective therapies for neuropsychiatric disorders.
References
-
Bratton, J., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace. Available at: [Link][1]
-
Caccia, S., et al. (1981). Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link][3]
-
Kast, R. E. (2009). Are we done with trazodone? The potential for damage by m-CPP - A metabolite of trazodone. ResearchGate. Available at: [Link][11]
-
Mercolini, L., et al. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link][6]
-
Miller, M. L., & Robert, T. A. (1999). Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats. medica@musc. Available at: [Link][4][5]
-
NIBSC. (n.d.). Brain Tissue Preparation. NIBSC. Available at: [Link][10]
-
ResearchGate. (n.d.). Chemical structures of trazodone and m-CPP. ResearchGate. Available at: [Link][2]
-
Scotto di Tella, A., et al. (1986). Determination of Trazodone® and Its Metabolite, m-CPP, in Serum and Urine by HPLC. ResearchGate. Available at: [Link][12]
-
Šlampová, A., et al. (2022). Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. MDPI. Available at: [Link][8]
-
Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. (1986). PubMed. Available at: [Link][13]
-
Vlase, L., et al. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. ResearchGate. Available at: [Link][14]
-
Z. D'Urso, et al. (2018). ANALYSIS OF TRAZODONE AND m-CPP IN HUMAN SERUM BY RPLC AND UV-PHOTODIODE ARRAY DETECTION. ResearchGate. Available at: [Link][7]
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- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylp" by C. Lindsay Devane, David W. Boulton et al. [medica-musc.researchcommons.org]
- 6. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. nextadvance.com [nextadvance.com]
- 10. NIBSC - Brain Tissue Preparation [nibsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
improving peak shape for 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol in HPLC
Technical Support Center: Chromatographic Excellence
Topic: Improving Peak Shape for 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol in HPLC
For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, a key intermediate and potential impurity related to Trazodone[1]. Due to its chemical structure—containing a piperazine ring, a basic functional group—this analyte is prone to poor peak shape, most commonly peak tailing, in reversed-phase HPLC[2][3][4]. This guide will explore the root causes of these issues and provide systematic, actionable solutions to achieve sharp, symmetrical, and reproducible peaks.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my peak for 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol tailing?
Answer: Peak tailing for this compound is almost certainly due to secondary interactions between the basic piperazine moiety and residual silanol groups on the surface of silica-based stationary phases (e.g., C18, C8)[2][3][4][5][6][7].
The Mechanism:
-
Analyte Ionization: 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is a basic compound. Piperazine derivatives typically have two pKa values; the first is generally in the range of 8.5-9.5[8]. At a neutral or acidic mobile phase pH, the piperazine nitrogen atoms become protonated, giving the analyte a positive charge (R₃NH⁺).
-
Silanol Group Interaction: Standard silica-based columns have residual, un-capped silanol groups (Si-OH) on their surface. These silanols are acidic (pKa ≈ 3.5-4.5) and become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above 4.
-
Ionic Interaction: The positively charged analyte engages in a strong ionic interaction with the negatively charged silanol sites[7]. This interaction is stronger than the desired hydrophobic interaction with the C18 chains, causing a portion of the analyte molecules to be retained longer. This differential retention mechanism leads to a "tailing" or asymmetric peak, compromising resolution and accurate integration[2][3][6].
Diagram: The Root Cause of Peak Tailing
Caption: Ionic interaction between the protonated basic analyte and deprotonated silanol groups.
Q2: How can I strategically select the mobile phase pH to eliminate tailing?
Answer: Controlling the mobile phase pH is the most powerful tool to mitigate silanol interactions. The goal is to ensure that either the analyte or the silanol groups are in a neutral, non-ionic state. A general rule is to work at a pH at least 2 units away from the analyte's pKa[9][10]. For this compound, with an estimated primary pKa around 9.0, you have two primary strategies: low pH or high pH analysis.
Strategy 1: Low pH Analysis (pH 2.5 - 3.5)
-
Principle: At a low pH, the analyte is fully protonated (R₃NH⁺), but the acidic silanol groups are also protonated and therefore neutral (Si-OH). This prevents the strong ionic interaction, leaving only weaker hydrogen bonding interactions, which significantly improves peak shape[3][5].
-
Advantages: Compatible with most standard silica-based columns.
-
Disadvantages: The analyte becomes more polar when protonated, which can lead to reduced retention time on reversed-phase columns.
Strategy 2: High pH Analysis (pH 10 - 11)
-
Principle: At a pH well above the analyte's pKa, the basic piperazine group is in its neutral, unprotonated state (R₃N). Although the silanol groups are fully deprotonated and negatively charged (Si-O⁻), the absence of a positive charge on the analyte eliminates the primary ionic interaction mechanism[11]. This approach often yields the best peak symmetry.
-
Advantages: Excellent peak shape and increased retention due to the higher hydrophobicity of the neutral analyte[11].
-
Disadvantages: Requires a pH-stable HPLC column. Standard silica columns will rapidly degrade at pH > 8[12]. You must use a column specifically designed for high pH work, such as those with hybrid particle technology or specialized bonding[11][13].
| Parameter | Low pH (2.5-3.5) | High pH (10-11) |
| Analyte State | Cationic (Protonated) | Neutral |
| Silanol State | Neutral (Protonated) | Anionic (Deprotonated) |
| Interaction | Minimized (Weak H-Bonding) | Minimized (No Ionic Attraction) |
| Retention Time | Generally Shorter | Generally Longer |
| Peak Shape | Good to Excellent | Excellent |
| Column Choice | Standard C18/C8 | Requires High-pH Stable Column |
Q3: I cannot change the pH. What other mobile phase additives can improve my peak shape?
Answer: If adjusting the pH is not feasible, using a mobile phase additive that acts as a "silanol suppressor" is a common and effective strategy. These additives are typically small basic molecules that compete with the analyte for the active silanol sites[2][5][6].
Triethylamine (TEA) as a Competing Base: Triethylamine is a classic additive used to improve the peak shape of basic compounds[14][15][16].
-
Mechanism: TEA is a small, basic amine that is added to the mobile phase at a low concentration (e.g., 0.05-0.2% v/v). It has a high affinity for the acidic silanol sites on the stationary phase. The TEA molecules effectively "mask" or block these sites, preventing the larger analyte from interacting with them[14][15][17]. This allows the analyte to undergo a more uniform hydrophobic interaction, resulting in a symmetrical peak.
-
Implementation: Add 0.1% (v/v) TEA to your aqueous mobile phase component and adjust the final mobile phase pH as needed with an acid like phosphoric acid or formic acid. Note that adding TEA will raise the pH[16].
-
Considerations:
Protocol: Preparation of a Low pH Mobile Phase with TEA
-
Prepare Aqueous Buffer: To 900 mL of HPLC-grade water, add 1.0 mL of triethylamine (for 0.1% final concentration in the aqueous phase).
-
Adjust pH: While stirring, slowly add phosphoric acid dropwise until the pH of the aqueous solution reaches 3.0.
-
Final Volume: Bring the final volume to 1000 mL with HPLC-grade water.
-
Filter: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter.
-
Mobile Phase Preparation: Mix this aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 Buffer:ACN).
Q4: What is the best type of HPLC column for analyzing this compound?
Answer: Column choice is critical. While mobile phase optimization can help, starting with the right stationary phase provides a more robust and reliable method.
-
High-Purity, End-Capped Silica Columns: Modern HPLC columns are manufactured with high-purity silica, which has a lower concentration of metal contaminants, and are "end-capped" to cover many of the residual silanol groups. These columns offer significantly better peak shape for basic compounds compared to older "Type A" silica columns[5].
-
Columns with Alternative Bonding or Surface Technology:
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can help shield the analyte from residual silanols.
-
High pH Stable Columns: As mentioned in Q2, if you plan to work at high pH, you must use a column designed for this purpose. Examples include columns based on hybrid-silica particles or those with bidentate bonding to protect the silica surface from dissolution[11][12][13].
-
-
Polymer-Based Columns: Columns packed with polymeric materials (e.g., polystyrene-divinylbenzene) have no silanol groups and are stable across a very wide pH range (e.g., 2-12). They are an excellent, though less common, choice for eliminating silanol interactions entirely.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for systematically troubleshooting peak tailing issues.
References
- Baranowska, I., & Koper, M. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
- Crawford Scientific. (n.d.).
- Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
- Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Scholars Research Library. (n.d.). Development and validation of liquid chromatographic method for trazodone hydrochloride.
- BLDpharm. (n.d.). 3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol.
- SciSpace. (2013).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- SiliCycle. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Chromatography Forum. (2010). very high pH stable columns.
- Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
- ChemScene. (n.d.). 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol.
- Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18.
- United States Pharmacopeia. (2015). Trazodone Hydrochloride. USP-NF.
- ResearchGate. (2014).
- Agilent Technologies. (2023).
- Benchchem. (n.d.). 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol.
- ResearchGate. (2025).
- Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY.
- ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Columns.
- University of Regina. (n.d.).
Sources
- 1. 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | 32229-98-4 | Benchchem [benchchem.com]
- 2. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. researchgate.net [researchgate.net]
- 8. uregina.ca [uregina.ca]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. acdlabs.com [acdlabs.com]
- 11. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. welch-us.com [welch-us.com]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. researchgate.net [researchgate.net]
- 17. hplc.today [hplc.today]
Trazodone Impurity Synthesis & Purification: A Technical Support Guide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for trazodone synthesis and purification. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling trazodone-related impurities. We provide field-proven insights and troubleshooting solutions to address common challenges encountered during experimental work. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues you might encounter during the synthesis and purification of trazodone and its impurities.
Question: My trazodone synthesis results in high levels of potentially genotoxic alkylating impurities. What is the likely cause and how can I mitigate this?
Answer:
This is a critical issue, as genotoxic impurities are under strict regulatory scrutiny. The primary cause is often related to unreacted starting materials or intermediates used in the synthesis.
Causality and Mechanism: The synthesis of trazodone often involves alkylating agents such as 1-bromo-3-chloropropane or similar bifunctional molecules.[1] If these reagents are not fully consumed or are used in excess, they can persist in the final product. For instance, substances like N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine and 2-(3-chloropropyl)-s-triazolo-[4,3-a]-pyridin-3-one are known hazardous alkylating agents that can be present as impurities in trazodone hydrochloride.[1]
Troubleshooting Protocol:
-
Stoichiometric Control: Carefully control the molar ratios of your reactants. Avoid using a large excess of the alkylating agent. A systematic Design of Experiments (DoE) approach can help optimize the reactant ratios to maximize yield while minimizing residual impurities.
-
Reaction Temperature and Time: Overly aggressive reaction conditions (high temperatures) can promote side reactions, while insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to ensure the starting materials are consumed before work-up.
-
Controlled Isolation: A patent for an improved trazodone process highlights a method to control these impurities without additional purification steps.[1] The process involves reducing the temperature of the reaction mixture to about 5°C after the reaction is complete, causing the trazodone hydrochloride to precipitate while leaving the more soluble alkylating impurities in the mother liquor.[1] The product is then isolated by filtration.[1]
Question: I am observing poor separation between trazodone and a key process impurity using reverse-phase HPLC. How can I improve the resolution?
Answer:
Co-elution is a common challenge in chromatographic purification. Achieving adequate separation requires a systematic approach to method development, focusing on the physicochemical properties of both trazodone and the impurity.
Causality and Mechanism: Trazodone is a basic compound (pKa ≈ 6.74), meaning its charge state is highly dependent on the mobile phase pH.[2] Impurities with similar structures and pKa values will behave similarly on a reverse-phase column, leading to poor resolution. The key is to exploit subtle differences in their properties.
Troubleshooting Protocol & Experimental Workflow:
-
Mobile Phase pH Adjustment: This is the most impactful parameter.
-
Rationale: Changing the pH alters the ionization state of trazodone and its impurities, which significantly affects their retention on a C18 or C8 column.
-
Action: Screen a pH range from 3.0 to 8.0. A pH around the pKa of the compounds will often produce the largest changes in selectivity. One validated method successfully used a mobile phase with a pH adjusted to 11 with triethylamine (TEA), demonstrating that exploring alkaline conditions can be effective.[3]
-
-
Column Chemistry Evaluation:
-
Rationale: Not all C18 columns are the same. Differences in end-capping, silica purity, and pore size can alter selectivity. If pH adjustment is insufficient, a different stationary phase may be required.
-
Action: Switch from a standard C18 to a C8 column, which is less retentive and may offer different selectivity for polar impurities.[3] For highly polar impurities, consider a polar-embedded phase or Hydrophilic Interaction Liquid Chromatography (HILIC).
-
-
Organic Modifier and Additive Optimization:
-
Rationale: The choice of organic solvent (acetonitrile vs. methanol) can influence separation. Methanol is a hydrogen-bond acceptor and donor, while acetonitrile is a dipolar aprotic solvent; this difference can be exploited.
-
Action: Try substituting acetonitrile with methanol, or use a ternary mixture (e.g., water/acetonitrile/methanol).[3][4] Adding a small amount of an alternative solvent like tetrahydrofuran (THF) can also modify selectivity.[3][4]
-
Below is a workflow diagram to guide your troubleshooting process.
Caption: HPLC Method Development Workflow for Impurity Separation.
Frequently Asked Questions (FAQs)
1. What are the common types of trazodone impurities I should be aware of?
Impurities in trazodone can be broadly categorized into three groups according to ICH guidelines:
-
Organic Impurities (Process- and Drug-Related): These include starting materials, by-products, intermediates, and degradation products.[5]
-
Process-Related: Examples include 1-(3-Bromophenyl)piperazine, 2-(3-Chloropropyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, and unreacted alkylating agents.[1][6]
-
Degradation Products: Trazodone is susceptible to degradation under stress conditions. Forced degradation studies have identified products formed through hydrolysis, oxidation, and photolysis.[7][8] Notable degradation products include various N-oxides and photolytic dimers.[7][8]
-
-
Inorganic Impurities: These are typically derived from the manufacturing process and can include reagents, catalysts, and heavy metals.[5]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[5]
2. How do forced degradation studies help in managing trazodone impurities?
Forced degradation (or stress testing) is a critical component of drug development mandated by ICH guidelines. Its purpose is to identify the likely degradation products that could form under various conditions, which helps in several ways:
-
Pathway Elucidation: It reveals the degradation pathways of the drug, showing its intrinsic stability. Trazodone, for example, has been shown to degrade under acidic hydrolysis, peroxide-induced oxidation, and photolytic conditions.[7][8]
-
Analytical Method Development: The degradation products generated are used to develop and validate stability-indicating analytical methods. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its impurities or degradation products.[9]
-
Formulation and Packaging: Understanding how the drug degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from light, moisture, or oxygen.[8]
3. What are the most effective purification techniques for isolating trazodone impurities for characterization?
Isolating unknown impurities is essential for their structural elucidation. The choice of technique depends on the impurity's concentration and physicochemical properties.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most powerful and widely used technique. It involves scaling up an analytical HPLC method to handle larger sample loads. Both normal-phase and reverse-phase Prep-HPLC can be used.[10] Researchers have successfully used preparative HPLC to isolate major photolytic degradation products of trazodone for NMR analysis.[7]
-
Flash Chromatography: A common technique for purifying intermediates and crude products. While it has lower resolution than HPLC, it is faster and uses less expensive stationary phases.[11]
-
Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a green alternative to normal-phase HPLC. It often provides faster separations and uses carbon dioxide as the primary mobile phase, simplifying solvent evaporation post-purification.[5][12]
-
Crystallization: If the impurity is present in a significant amount and the crude product can be crystallized, fractional crystallization can be an effective method to isolate either the pure impurity or the pure API.[10]
Below is a diagram illustrating the general pathway for impurity formation and control.
Caption: Overview of Trazodone Impurity Formation and Control Strategy.
Summary of Common Trazodone Impurities
| Impurity Name | CAS Number | Type | Likely Origin |
| 1-(3-Bromophenyl)piperazine Hydrochloride | N/A | Process-Related | Starting material or by-product.[6] |
| 2-(3-Aminopropyl)-[2][4][6]triazolo[4,3-a]pyridin-3(2H)-one | 1019115-81-1 | Process-Related | Intermediate in the synthesis pathway.[6] |
| 2-(3-Chloropropyl)-[2][4][6]triazolo[4,3-a]pyridin-3(2H)-one | 19666-40-1 | Process-Related | Key intermediate and potential genotoxic impurity.[1][6] |
| Trazodone N-Oxides | N/A | Degradation Product | Formed under oxidative stress conditions (e.g., peroxide).[7][8] |
| Trazodone Photolytic Dimers | N/A | Degradation Product | Formed upon exposure to light.[7][8] |
References
-
Title: Trazodone | C19H22ClN5O | CID 5533 Source: PubChem - NIH URL: [Link]
-
Title: Trazodone-impurities Source: Pharmaffiliates URL: [Link]
-
Title: Development and validation of liquid chromatographic method for trazodone hydrochloride Source: Scholars Research Library URL: [Link]
-
Title: Development and validation of liquid chromatographic method for Trazodone hydrochloride Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
- Source: Google Patents (WO2015110883A1)
-
Title: Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR Source: ResearchGate URL: [Link]
-
Title: A process for the preparation of Trazodone and its hydrochloride Source: Technical Disclosure Commons URL: [Link]
-
Title: Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Isolation by purification – Isolation of impurities Source: Atlanchim Pharma URL: [Link]
-
Title: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry Source: American Pharmaceutical Review URL: [Link]
-
Title: Isolation and Purification of Impurities in Drug Substances Source: Foundation of Quality Research in Medicine URL: [Link]
Sources
- 1. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]
- 2. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. jocpr.com [jocpr.com]
- 5. pharmq.or.kr [pharmq.or.kr]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. aensiweb.com [aensiweb.com]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. jocpr.com [jocpr.com]
minimizing degradation of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol during sample preparation
Prepared by the Office of the Senior Application Scientist
Introduction
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It provides not only procedural recommendations but also the underlying scientific rationale to empower researchers to make informed decisions and adapt protocols to their specific needs. Our focus is on proactive measures to prevent degradation, ensuring the accuracy and reproducibility of your results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected peaks and a decrease in the main analyte peak area in my chromatogram. What are the most likely causes of degradation for this compound?
A1: The chemical structure of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, featuring a piperazine ring, a tertiary amine, a hydroxyl group, and a chlorophenyl moiety, makes it susceptible to several degradation pathways.[2][3] Based on forced degradation studies of the parent drug, Trazodone, the primary culprits are oxidation, pH-mediated hydrolysis (especially alkaline conditions), and photodegradation.[4][5]
-
Oxidative Degradation: The tertiary amine in the piperazine ring is a prime target for oxidation, potentially forming N-oxides.[4][5] The propan-1-ol side chain can also be oxidized to a corresponding ketone.[2] This is often initiated by dissolved oxygen, peroxide contaminants in solvents (like THF or ethers), or exposure to metal ions.
-
pH Instability: Arylpiperazine compounds can be unstable under harsh pH conditions. Forced degradation studies on Trazodone show significant degradation under both strongly acidic and, particularly, strongly basic (alkaline) conditions.[5][6] For this impurity, alkaline conditions are especially concerning and can catalyze hydrolytic cleavage or other rearrangements.
-
Photodegradation: Exposure to UV or even ambient laboratory light can induce degradation. Studies on Trazodone have confirmed its sensitivity to light, leading to the formation of various degradants, including complex dimers.[3][4]
-
Thermal Stress: While generally more stable at ambient temperatures, prolonged exposure to high temperatures (e.g., >80°C) during sample processing steps like evaporation can accelerate all other degradation pathways.[2][6]
Q2: What is the optimal pH range for my sample diluent to ensure the stability of the compound?
A2: Based on stability-indicating methods developed for Trazodone and its related substances, a slightly acidic pH is optimal for ensuring stability in aqueous or semi-aqueous solutions.[5]
Recommendation: Prepare your sample diluent in a pH range of 4.0 to 5.0 .
Causality: The compound has a basic piperazine nitrogen, and its pKa is likely in the range of 6.0-7.0 (Trazodone's basic pKa is ~6.7).[7] By maintaining the pH in a slightly acidic range (4.0-5.0), the piperazine nitrogen is protonated, forming a more stable salt. This protonation reduces the nucleophilicity of the nitrogen, making it less susceptible to oxidative attack.[8] Conversely, alkaline conditions (pH > 8) deprotonate this nitrogen, increasing its reactivity and susceptibility to degradation.[6][9] One validated HPLC method for Trazodone successfully used a mobile phase with phosphate buffer adjusted to pH 4.5, indicating good stability in this range.[5]
Q3: My protocol involves using THF, but I suspect it's causing degradation. Are certain solvents problematic?
A3: Yes, certain solvents can actively promote degradation. Tetrahydrofuran (THF) is a known peroxide-former. Aged or improperly stored THF can contain significant levels of peroxides, which are potent oxidizing agents that will degrade the analyte.
Recommendations & Best Practices:
-
Avoid Peroxide-Forming Solvents: If possible, avoid solvents like THF, diethyl ether, and dioxane.
-
Use High-Purity Solvents: Always use fresh, HPLC-grade or LC-MS-grade solvents.
-
Test for Peroxides: If you must use THF, ensure it is inhibitor-stabilized (e.g., with BHT) and test for peroxides before use, especially if the bottle has been open for an extended period.
-
Recommended Solvents: A mixture of acetonitrile and water or methanol and water, buffered to a slightly acidic pH, is a reliable choice. Many validated methods for Trazodone use mobile phases consisting of acetonitrile, methanol, and a buffered aqueous component, which also serve as excellent sample diluents.[10][11][12]
Q4: How should I prepare and store my stock solutions and prepared samples before analysis?
A4: Proper handling and storage are critical and non-negotiable for preventing degradation. The key principles are to protect the sample from light, oxygen, and extreme temperatures.
Recommended Sample Preparation & Storage Protocol
-
Solvent Preparation: Prepare the sample diluent (e.g., Acetonitrile:Water 50:50 v/v with 0.1% formic acid or buffered to pH 4.5) and filter it through a 0.45 µm filter. Degas the solvent by sonication or sparging with helium.
-
Weighing: Accurately weigh the reference standard or sample into a clean vial.
-
Dissolution: Dissolve and dilute the sample to the final concentration using the prepared diluent. Use amber volumetric flasks to protect against light during this process.
-
Vial Transfer: Immediately transfer the final solution to amber glass HPLC vials with secure caps to minimize air exposure.
-
Storage:
-
Short-Term (on autosampler, < 24 hours): Maintain the autosampler tray at a cool temperature, typically 4-10°C. A stability study for Trazodone confirmed that samples prepared in an analytical solution were stable for at least 24 hours under these conditions.[10]
-
Long-Term (stock solutions): Store stock solutions at -20°C or colder in tightly sealed amber containers. Before use, allow the solution to thaw completely and equilibrate to room temperature before opening to prevent condensation from introducing water.
-
Q5: Is it necessary to add antioxidants to my sample?
A5: In most routine analytical scenarios, adding an antioxidant is not necessary if you follow the best practices of using fresh, high-purity solvents and protecting the sample from light and air. However, if your sample preparation involves harsh conditions (e.g., prolonged heating, concentration steps) or if the sample matrix itself is pro-oxidative, the use of an antioxidant can be a valid stabilization strategy.
For instance, in synthetic chemistry, butylated hydroxytoluene (BHT) is sometimes added to prevent oxidative degradation during high-temperature steps.[2] If you must add an antioxidant, ensure it does not interfere with your chromatography. A low concentration (e.g., 0.01%) of BHT or ascorbic acid could be evaluated. Always run a blank with the antioxidant to check for interfering peaks.
Visual Workflows and Data
Potential Degradation Pathways
The following diagram illustrates the primary stress factors and the potential sites of degradation on the 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol molecule.
Caption: Potential degradation pathways for the target analyte under various stress conditions.
Recommended Sample Preparation Workflow
This workflow diagram provides a step-by-step visual guide to the optimal sample preparation procedure designed to minimize degradation.
Caption: Recommended workflow for sample preparation to ensure analyte stability.
Summary of Key Stability Parameters
| Parameter | Risk Factor & Rationale | Recommended Mitigation Strategy |
| pH | High risk at pH > 8.[6] Alkaline conditions deprotonate the piperazine nitrogen, increasing its reactivity and susceptibility to degradation. | Use a diluent buffered to a slightly acidic pH of 4.0 - 5.0 .[5] |
| Solvents | Moderate to high risk with peroxide-forming solvents (e.g., THF). Peroxides are strong oxidizing agents. | Use fresh, high-purity HPLC or LC-MS grade Acetonitrile or Methanol. Avoid THF if possible. |
| Light Exposure | High risk. Arylpiperazine structures are known to be photosensitive, leading to complex degradation.[3][4] | Handle samples under low light. Use amber glassware for all solutions and final sample vials. |
| Temperature | Low risk at ambient, moderate risk if heated. Heat accelerates all degradation pathways.[2] | Avoid heating. If using an autosampler, keep the tray cooled to 4-10°C . Store stock solutions at -20°C . |
| Oxygen | Moderate risk. Dissolved oxygen can contribute to oxidative degradation of the tertiary amine.[5] | Use freshly prepared and degassed solvents for the diluent. Keep vials tightly capped. |
References
-
Pai, N. R., & Pusalkar, D. A. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488.
-
Pai, N. R., & Pusalkar, D. A. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Der Pharma Chemica, 2(2), 246-254.
-
Reddy, G. S. N., et al. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(18), 15077-15087.
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2009). Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. International Journal of Biomedical Science, 5(4), 381-387.
-
Pai, N. R., & Pusalkar, D. A. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. ResearchGate.
-
Benchchem. (n.d.). 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol.
-
Reddy, G. S. N., et al. (2018). Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. ResearchGate.
-
Hassan, S. S. M., et al. (2009). SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF TRAZODONE HYDROCHLORIDE IN PRESENCE OF ITS ALKALINE DEGRADATION PRODUCT. ResearchGate.
-
Rastogi, A., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5533, Trazodone.
-
Pella, E., & Ciraolo, L. (1993). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC INTERNATIONAL, 76(4), 751-755.
-
United States Pharmacopeia. (2015). Trazodone Hydrochloride. USP-NF.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 257407, 3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol.
-
Google Patents. (2017). WO2017166050A1 - Method for preparing trazodone hydrochloride.
-
Cerrone, M., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 477-486.
-
Sexton, A., & Rochelle, G. (2011). Degradation of piperazine by UV light in the presence of air. ResearchGate.
-
Simson Pharma Limited. (n.d.). Trazodone EP Impurity C.
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
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- 1. 3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol | C13H19ClN2O | CID 257407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | 32229-98-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. aensiweb.com [aensiweb.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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Welcome to the technical support center for the chromatographic analysis of trazodone and its related substances. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your dedicated application scientist, I will guide you through the intricacies of method development and optimization to resolve common challenges like co-elution, peak asymmetry, and method instability. Our approach is grounded in scientific principles and validated by field-proven applications, ensuring you can achieve robust and reliable results.
Section 1: Troubleshooting Guide - Resolving Common Chromatographic Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Co-elution of Trazodone with a Key Impurity
Question: I am observing a lack of baseline resolution between my trazodone peak and a known process impurity. How can I improve their separation?
Answer: Co-elution is a frequent challenge in the analysis of trazodone due to the structural similarities with its related substances. To address this, a systematic approach to method optimization is necessary. Here’s a breakdown of the causative factors and a step-by-step protocol to enhance resolution.
Underlying Principles: The separation of analytes in reversed-phase chromatography is primarily driven by their hydrophobicity and interactions with the stationary phase. Trazodone and its impurities often share a similar hydrophobic character, leading to close elution times. To improve separation, we must exploit the subtle differences in their physicochemical properties, such as polarity and pKa, by modifying the mobile phase and stationary phase chemistry.
Troubleshooting Workflow for Co-elution
Caption: A systematic workflow for troubleshooting co-elution issues.
Detailed Experimental Protocol: Optimizing Separation
-
Mobile Phase pH Adjustment:
-
Trazodone's basic nature makes its retention highly sensitive to pH. A study by Gindy et al. demonstrated successful separation of trazodone from its degradation products using a mobile phase with a pH of 4.5.[1]
-
Action: Prepare a series of mobile phases with buffered aqueous components at different pH values (e.g., 3.0, 4.5, 6.0). Analyze your sample with each mobile phase to observe the impact on selectivity and resolution.
-
-
Modification of Organic Solvent:
-
Evaluation of Stationary Phase Chemistry:
-
If mobile phase optimization is insufficient, consider a different stationary phase. While C18 and C8 columns are common, alternative chemistries can offer unique interactions.[3]
-
Action:
-
Phenyl-Hexyl Column: The phenyl groups provide π-π interactions, which can be beneficial for separating aromatic compounds like trazodone and its impurities.
-
Cyano Column: This offers different dipole-dipole interactions compared to alkyl chains.
-
-
Data Presentation: Comparison of Chromatographic Conditions
| Parameter | Method 1[2] | Method 2[3][4] | Method 3[1] |
| Column | C18, 4.6 x 250 mm, 10 µm | C8, 4.6 x 150 mm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol, Acetonitrile, THF, 0.5% Trifluoroacetic Acid | Acetonitrile, THF, Water, Methanol (pH adjusted to 11 with TEA) | Acetonitrile, Phosphate Buffer (pH 4.5) |
| Detection | 252 nm | 255 nm | Fluorescence (Ex: 320 nm, Em: 435 nm) |
This table illustrates that various combinations of column chemistry and mobile phase composition have been successfully used, highlighting the importance of screening different parameters to resolve co-elution.
Poor Peak Shape: Tailing and Splitting
Question: My trazodone peak is exhibiting significant tailing. What is the cause and how can I improve the peak symmetry?
Answer: Peak tailing for basic compounds like trazodone is often due to secondary interactions with the silica backbone of the stationary phase.
Underlying Principles: At mid-range pH, residual silanol groups on the silica surface are ionized and can interact with the protonated basic sites on the trazodone molecule. This secondary ionic interaction leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.
Troubleshooting Workflow for Peak Asymmetry
Caption: A logical approach to diagnosing and resolving peak tailing.
Detailed Experimental Protocol: Improving Peak Shape
-
Lowering Mobile Phase pH:
-
Action: Incorporate an acidic modifier like trifluoroacetic acid (TFA) or formic acid into your mobile phase to achieve a pH below 3. A method described by Pai et al. successfully used 0.5% trifluoroacetic acid.[2] This protonates the silanol groups, minimizing secondary interactions.
-
-
Adding a Competing Base:
-
At higher pH, a competing base is more effective.
-
Action: Add a small concentration of triethylamine (TEA) to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively shielding them from the trazodone molecules. A method for trazodone and its impurities utilized a mobile phase with a pH adjusted to 11 with TEA.[3][4]
-
-
Column Selection:
-
Action: Ensure you are using a high-purity, end-capped column. These columns are specifically designed to have a minimal number of accessible silanol groups, leading to improved peak shapes for basic compounds.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities of trazodone that I should be aware of? A1: Trazodone impurities can originate from the synthesis process or degradation. Some known related compounds include synthetic intermediates and side-reaction products.[5] The United States Pharmacopeia (USP) lists several potential impurities, such as Trazodone Related Compound C and D.[6] It is crucial to have reference standards for known impurities to confirm their identity and ensure your method can resolve them from the main peak.
Q2: How can I perform a forced degradation study for trazodone to ensure my method is stability-indicating? A2: A forced degradation study is essential to demonstrate that your analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[4] According to ICH guidelines, this involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[3]
Experimental Protocol: Forced Degradation Study
-
Acid Hydrolysis: Dissolve trazodone in 0.1M HCl and heat.
-
Base Hydrolysis: Dissolve trazodone in 0.5M NaOH and heat.
-
Oxidative Degradation: Treat a solution of trazodone with 10% v/v hydrogen peroxide.[3]
-
Thermal Degradation: Expose solid trazodone to dry heat (e.g., 105°C).[3]
-
Photolytic Degradation: Expose a solution of trazodone to UV light (e.g., 254 nm).[3]
After exposure, analyze the stressed samples using your HPLC method. A stability-indicating method will show a decrease in the trazodone peak area and the appearance of new peaks corresponding to degradation products, all of which should be well-resolved from the parent peak.[1][4]
Q3: What are typical system suitability parameters for a trazodone related substances method? A3: System suitability tests are performed to ensure the chromatographic system is performing adequately. For a related substances method for trazodone, typical parameters include:
-
Resolution (Rs): The resolution between trazodone and the closest eluting impurity should be greater than 1.5.
-
Tailing Factor (Tf): The tailing factor for the trazodone peak should be less than 2.0.[2]
-
Theoretical Plates (N): The plate count for the trazodone peak should be greater than 10,000 to ensure good efficiency.[2]
-
Relative Standard Deviation (RSD): The %RSD for replicate injections of the standard solution should be less than 2.0% for the peak area.
Q4: My retention times are shifting between runs. What could be the cause? A4: Retention time instability can be caused by several factors:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is well-mixed. The composition of the mobile phase, especially the ratio of aqueous to organic components, must be consistent.
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting retention times.
-
Temperature Fluctuations: The column temperature should be controlled using a column oven. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Inconsistent flow rates due to pump issues (e.g., air bubbles, faulty check valves) can cause retention time shifts. Ensure the pump is properly primed and maintained.
By systematically addressing these potential issues, you can improve the robustness and reproducibility of your trazodone analysis.
References
-
Pai, N. R., et al. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. [Link]
-
Pai, N. R., & Patil, S. S. (2012). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library, Der Pharmacia Lettre, 4(5), 1657-1664. [Link]
-
Gindy, A. E., et al. (2009). Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. Journal of Applied Sciences Research, 5(11), 2028-2034. [Link]
-
El-Gindy, A., et al. (2017). SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF TRAZODONE HYDROCHLORIDE IN PRESENCE OF ITS ALKALINE DEGRADATION PRODUCT. ResearchGate. [Link]
-
Pai, N. R., & Patil, S. S. (2012). Development and validation of liquid chromatographic method for trazodone hydrochloride. ResearchGate. [Link]
-
Ravi Prakash, P., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace. [Link]
-
Roman, M. C., & Rader, B. R. (1993). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC INTERNATIONAL, 76(5), 963-968. [Link]
-
Raggi, M. A., et al. (2001). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. ResearchGate. [Link]
-
Pharmaffiliates. Trazodone-impurities. [Link]
-
National Center for Biotechnology Information. (n.d.). Trazodone. PubChem. [Link]
-
United States Pharmacopeia. (2015). Trazodone Hydrochloride. USP-NF. [Link]
Sources
Technical Support Center: Strategies to Improve the Stability of Piperazines in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the challenges and solutions for maintaining the stability of piperazine-containing compounds in biological samples during long-term storage. Ensuring analyte stability is paramount for the accuracy and reliability of bioanalytical data. This resource is structured to provide direct answers to common issues, troubleshoot problems, and offer robust protocols.
Frequently Asked Questions (FAQs)
Q1: Why are my piperazine drug concentrations decreasing in plasma samples over time, even when stored at -80°C?
This is a common and critical issue. While freezing slows down degradation, it doesn't stop all chemical and enzymatic processes. The primary culprits for piperazine instability in biological matrices are:
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, forming N-oxides. This can be initiated by dissolved oxygen, reactive oxygen species (ROS) in the matrix, or catalyzed by metal ions.[1][2] Some studies have shown that even at frozen temperatures, slow oxidation can occur over several months.
-
Enzymatic Degradation: Although significantly reduced at low temperatures, residual enzymatic activity from esterases, oxidases, or other enzymes present in plasma or whole blood can persist and slowly degrade the analyte.[3][4]
-
pH Shifts: During the freeze-thaw process, localized pH shifts can occur as buffers precipitate, potentially accelerating acid or base-catalyzed hydrolysis of the piperazine ring or its substituents.[5][6]
-
Adsorption: Hydrophobic piperazine derivatives can adsorb to the surfaces of storage containers, especially plastics like polypropylene. This is not degradation, but it results in lower measured concentrations in the supernatant.[7]
Q2: What is the most common degradation pathway for piperazines, and how can I prevent it?
The most prevalent non-metabolic degradation pathway is oxidation .[1] The lone pair of electrons on the nitrogen atoms makes them nucleophilic and prone to attack by electrophilic oxygen species. This often leads to the formation of stable N-oxide metabolites.
Prevention Strategies:
-
Use of Antioxidants: The most direct way to combat oxidation is by adding antioxidants to the sample immediately after collection.[8][9]
-
Inert Atmosphere: Minimize the sample's exposure to air. This can be achieved by flushing the headspace of the storage vial with an inert gas like nitrogen or argon before capping and freezing.[1][10]
-
Chelating Agents: Metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺), can catalyze oxidative reactions.[1][11] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit their catalytic activity.[12]
Q3: How critical is pH control for piperazine stability during long-term storage?
Extremely critical. The stability of piperazine derivatives can be highly pH-dependent.[13]
-
Acid/Base Hydrolysis: Depending on the substituents attached to the piperazine ring, the compound may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation Potential: The rate of oxidation can also be influenced by pH.
-
Freezing-Induced pH Shifts: Standard phosphate buffers can experience significant pH drops upon freezing. It is crucial to use buffers that are resistant to temperature-dependent pH changes.[5]
Recommendation: Buffer your samples with a cryo-stable buffer system (e.g., HEPES) to a pH where the specific piperazine derivative has shown maximum stability. This often needs to be determined empirically during method development. Studies have shown that for some piperazine derivatives, a pH range of 8.7 to 9.6 can be beneficial.[6]
Q4: What storage temperature is truly optimal for long-term stability?
While -20°C is common, it is often insufficient for ensuring the long-term stability of sensitive compounds like piperazines.
-
Short-Term Storage (up to 30 days): Refrigeration at 4°C or freezing at -20°C may be adequate.[3][14]
-
Long-Term Storage (>30 days): Ultra-low temperatures of -80°C or cryogenic storage (liquid nitrogen, <-130°C) are strongly recommended.[5] These temperatures are more effective at halting enzymatic activity and significantly slowing oxidative and chemical degradation processes.
A study on synthetic piperazines in human whole blood demonstrated that phenyl piperazines, in particular, showed significant degradation after six months, regardless of storage conditions, highlighting the need for prompt analysis and optimal storage.[3][14]
Q5: Can repeated freeze-thaw cycles impact my results?
Absolutely. Each freeze-thaw cycle is a significant stress event for the sample and the analyte. It can lead to:
-
Accelerated Degradation: As mentioned, pH shifts and increased solute concentration during the thawing phase can speed up degradation.
-
Precipitation: The analyte may precipitate out of solution and not fully redissolve, leading to lower measured concentrations.
-
Sample Integrity Loss: Repeated cycles can damage proteins and other matrix components, potentially releasing substances that interfere with the assay.
Best Practice: Aliquot samples into single-use volumes immediately after collection and processing. This avoids the need to thaw the entire parent sample for each analysis.
Troubleshooting Guide: Low Analyte Recovery
| Observed Problem | Potential Causes | Investigative Action | Recommended Solution |
| Gradual decrease in concentration over several months in storage. | 1. Slow oxidative degradation.[1] 2. Residual enzymatic activity.[3] 3. Sub-optimal storage temperature. | 1. Re-assay samples with and without added antioxidants. 2. Perform a stability study at -80°C vs. -20°C. 3. Analyze for common oxidative metabolites (e.g., N-oxides). | 1. Add an antioxidant cocktail (e.g., ascorbic acid + BHT) to all future samples upon collection.[8][15] 2. Store all samples at -80°C or below.[5] 3. Add broad-spectrum enzyme inhibitors (e.g., sodium fluoride for esterases) if enzymatic degradation is suspected. |
| Low and inconsistent recovery immediately after the first freeze-thaw cycle. | 1. pH shift during freezing.[5] 2. Analyte precipitation. 3. Adsorption to container walls.[7] | 1. Measure the pH of the sample matrix before and after a freeze-thaw cycle. 2. Vortex samples vigorously after thawing and check for visible precipitate. 3. Test different types of storage tubes (e.g., low-bind polypropylene, silanized glass). | 1. Use a cryo-stable buffer (e.g., HEPES) to maintain pH.[6] 2. Modify the sample processing solvent to improve analyte solubility. 3. Switch to low-adsorption microcentrifuge tubes or silanized glass vials.[7] |
| Significant analyte loss in whole blood but not in plasma. | 1. Degradation by enzymes present in red blood cells. 2. Instability at blood pH (~7.4). | 1. Compare stability in plasma vs. lysed whole blood. 2. Process blood to plasma as rapidly as possible after collection. | 1. Separate plasma from blood cells immediately after collection (ideally within 1 hour). 2. If whole blood is required, add specific enzyme inhibitors and antioxidants immediately. |
Visualization of Degradation and Stabilization
Piperazine Degradation Pathways
This diagram illustrates the two primary non-metabolic degradation pathways affecting piperazine stability in biological samples.
Caption: Key degradation pathways for piperazine analytes.
Workflow for Ensuring Sample Stability
This workflow outlines the critical decision points and actions from sample collection to long-term storage to ensure the stability of piperazine analytes.
Caption: Recommended workflow for piperazine sample stabilization.
Key Experimental Protocols
Protocol 1: Preparation of a Universal Stabilizer Cocktail
This protocol describes the preparation of a stock solution that can be added to plasma or serum to mitigate common degradation pathways.
Rationale: Combining an antioxidant, a chelating agent, and a pH buffer into a single solution streamlines the sample stabilization process, ensuring consistency and minimizing handling time.
Materials:
-
Ascorbic Acid (Vitamin C)
-
Butylated Hydroxytoluene (BHT)
-
Ethylenediaminetetraacetic acid (EDTA), dipotassium salt
-
HEPES buffer
-
Methanol (HPLC Grade)
-
Ultrapure Water
-
Calibrated pH meter
Procedure:
-
Prepare a 1 M HEPES Stock Solution: Dissolve 23.83 g of HEPES in 80 mL of ultrapure water. Adjust pH to 7.4 with 5N NaOH. Bring the final volume to 100 mL.
-
Prepare BHT Stock: Dissolve 100 mg of BHT in 10 mL of methanol. This creates a 10 mg/mL stock. (Note: BHT is not water-soluble).
-
Prepare the Cocktail (100 mL):
-
To approximately 80 mL of the 1 M HEPES stock solution, add 500 mg of Ascorbic Acid and 200 mg of EDTA.
-
Add 1 mL of the BHT stock solution (10 mg/mL).
-
Mix thoroughly until all components are dissolved.
-
Adjust the final volume to 100 mL with the 1 M HEPES stock.
-
Filter sterilize the solution using a 0.22 µm filter.
-
-
Application: Add 10 µL of this stabilizer cocktail per 190 µL of plasma or serum (a 1:20 dilution). Mix gently by inversion.
-
Storage: Store the cocktail in small, single-use aliquots at -20°C, protected from light.
Protocol 2: Evaluating Long-Term Storage Stability
This protocol provides a framework for a validation experiment to confirm the stability of your piperazine analyte under your chosen storage conditions.
Rationale: Regulatory bodies require empirical evidence of analyte stability for the duration of sample storage in clinical and preclinical studies. This experiment is a cornerstone of bioanalytical method validation.
Procedure:
-
Sample Preparation:
-
Obtain a large pool of the relevant biological matrix (e.g., human plasma) from at least 6 different sources.
-
Spike the pooled matrix with the piperazine analyte at two concentration levels: a low quality control (LQC) and a high quality control (HQC) level.
-
Apply your chosen stabilization strategy (e.g., add the stabilizer cocktail from Protocol 1).
-
-
Aliquoting and Storage:
-
Prepare at least 5 aliquots for each concentration level and for each time point to be tested.
-
Store these stability samples at your intended long-term storage temperature (e.g., -80°C).
-
-
Time Points:
-
Define the time points for testing based on the expected duration of your study (e.g., 0, 1 month, 3 months, 6 months, 12 months, 24 months).
-
-
Analysis:
-
At each time point, retrieve the designated set of LQC and HQC aliquots.
-
Analyze them alongside a freshly prepared calibration curve and freshly spiked QC samples (comparison samples).
-
-
Data Evaluation:
-
Calculate the mean concentration of the stored stability samples.
-
Compare this mean to the nominal (theoretical) concentration.
-
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
-
This comprehensive guide is designed to be a living document. As new research emerges, we will continue to update our recommendations to ensure you have the most reliable and effective strategies at your disposal.
References
- Shaikh, M. S., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers.
- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
-
Freeman, S. A., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Wong, C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Available at: [Link]
-
Cousins, A., et al. (2012). Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. Energy Procedia. Available at: [Link]
-
Biocompare Editorial Team. (2022). Best Practices for Biological Sample Storage and Management. Biocompare. Available at: [Link]
-
Li, W., et al. (2011). Stabilizing drug molecules in biological samples. Bioanalysis. Available at: [Link]
-
Twarog, C., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. Available at: [Link]
-
Al-Tannak, N. M., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis. Available at: [Link]
-
TeleTest. (2024). How Antioxidants Affect Blood Test Results. TeleTest.ca. Available at: [Link]
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Islam, R., et al. (2016). Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: [Link]
-
Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
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Amine, Purification. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available at: [Link]
-
Fijałek, Z., et al. (2017). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. Available at: [Link]
-
WelchLab. (2023). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc.. Available at: [Link]
-
Chen, J. (2017). Mitigation methods for piperazine oxidation in post-combustion carbon capture. The University of Texas at Austin. Available at: [Link]
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Adamowicz, S., et al. (2016). Length of room temperature storage times for authentic urine specimens... ResearchGate. Available at: [Link]
-
Mediford Corporation. (n.d.). Long-term Storage of Bioanalytical Samples (Specimen). Mediford Corporation. Available at: [Link]
-
Reddy, K. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
National Carbon Capture Center. (2023). Pilot plant testing to mitigate piperazine oxidation. National Carbon Capture Center. Available at: [Link]
-
Wong, C. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. Available at: [Link]
-
Pisoschi, A. M., et al. (2021). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Molecules. Available at: [Link]
-
Chemwin. (n.d.). Precautions for storing piperazine make your storage safer and more reliable. Chemwin. Available at: [Link]
-
Halliwell, B. (1995). Drug Antioxidant Effects: A Basis for Drug Selection? Drugs. Available at: [Link]
-
Various Authors. (2022). Why am I getting less than 100% recovery after solid phase extraction? ResearchGate. Available at: [Link]
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U.S. Food and Drug Administration. (2015). Retention of Bioavailability and Bioequivalence Testing Samples. FDA. Available at: [Link]
-
Wikipedia Contributors. (2024). Antioxidant. Wikipedia. Available at: [Link]
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Wang, T., & Jens, K. J. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Available at: [Link]
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Smith, K. H., et al. (2013). Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]
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Al-Mulla, A., et al. (2020). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. Available at: [Link]
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A Comparative Guide to the Cross-Species Metabolism of Trazodone: From Bench to Preclinical Development
In the landscape of drug development, a comprehensive understanding of a compound's metabolic fate across different species is paramount. This guide provides an in-depth, comparative analysis of the metabolism of trazodone, a widely prescribed antidepressant, across key preclinical species—human, rat, mouse, and dog. By elucidating the metabolic pathways, enzymatic drivers, and pharmacokinetic consequences, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of preclinical to clinical translation.
Introduction: The Rationale for Cross-Species Metabolic Comparison
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), undergoes extensive hepatic metabolism, which significantly influences its efficacy and safety profile.[1] The choice of animal models in preclinical toxicology and pharmacology studies is critically dependent on how well their metabolic pathways mimic those of humans. A failure to account for species-specific metabolic differences can lead to misleading predictions of drug clearance, metabolite-driven toxicity, and ultimately, clinical trial failures. This guide will dissect the available experimental data to build a coherent cross-species metabolic map for trazodone.
Trazodone Metabolism: A Tale of Four Species
The biotransformation of trazodone is a complex interplay of Phase I and Phase II metabolic reactions, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. While the core metabolic routes are conserved across species, the rate and extent of these transformations exhibit significant variability.
The Central Role of CYP3A4 and the Formation of m-CPP
Across all species studied, the N-dealkylation of trazodone to its major active metabolite, meta-chlorophenylpiperazine (m-CPP), is a primary metabolic pathway.[1][2][3] In vitro studies utilizing human liver microsomes have unequivocally identified CYP3A4 as the principal enzyme responsible for this conversion.[1][2][3] This finding has significant clinical implications due to the potential for drug-drug interactions with other CYP3A4 substrates, inhibitors, or inducers.[3] While direct enzymatic data in dogs is limited, the presence of m-CPP as a metabolite suggests a similar, likely CYP3A-mediated, pathway.[4][5]
Key Metabolic Pathways Across Species
Beyond the formation of m-CPP, trazodone undergoes a variety of other metabolic transformations including hydroxylation, N-oxidation, and cleavage of the pyridine ring.[1] A recent comprehensive study identified 37 metabolites of trazodone in in vitro systems.[1] The primary pathways are summarized below:
-
Hydroxylation: This is a major metabolic route, with the formation of various hydroxylated metabolites.
-
N-oxidation: The piperazine and triazolopyridine nitrogens are susceptible to oxidation.
-
Oxidative cleavage: This leads to the formation of the pharmacologically active metabolite, m-CPP.[1]
-
Further Metabolism of m-CPP: The active metabolite m-CPP is further metabolized, primarily through hydroxylation mediated by CYP2D6 in humans, followed by conjugation.[2]
The following diagram illustrates the primary metabolic pathways of trazodone.
Caption: Primary metabolic pathways of trazodone.
Quantitative Comparison of Metabolic Clearance
One of the most striking differences observed in the cross-species metabolism of trazodone is the rate of its intrinsic clearance (CLint). In vitro studies using cryopreserved hepatocytes have provided valuable quantitative data in this regard.
| Species | Intrinsic Clearance (CLint) (mL/min/g liver) | Implication |
| Human | 1.31[1] | Slowest metabolism, suggesting prolonged exposure. |
| Mouse | 4.14[1] | Moderate metabolism. |
| Rat | 16.2[1] | Highest metabolism, indicating rapid clearance. |
| Dog | Not directly measured in hepatocytes, but oral bioavailability is high (84.6 ± 13.2%).[4] | Suggests significant first-pass metabolism is overcome, but clearance rate relative to other species is not directly comparable from this data. |
These significant differences in metabolic rates underscore the importance of selecting appropriate animal models for pharmacokinetic studies. The rapid clearance in rats, for instance, may lead to an underestimation of drug exposure and efficacy compared to humans.
Species-Specific Metabolite Profiles
While many metabolites are common across species, their relative abundance can differ significantly. For instance, a study identified several key metabolites (M1, M2, M9, M16, M17, and M20) that were consistently observed in both human and rat systems.[1] However, some conjugated metabolites were found in higher abundance in rat samples. This highlights the species-specific differences in both Phase I and Phase II metabolism.
The following diagram illustrates a generalized experimental workflow for comparative in vitro metabolism studies.
Caption: Experimental workflow for in vitro metabolism studies.
Experimental Protocols: A Guide to Best Practices
To ensure the generation of reliable and reproducible data, adherence to validated experimental protocols is essential. Below are step-by-step methodologies for key in vitro metabolism assays.
Microsomal Stability Assay
Objective: To determine the intrinsic clearance of a compound in liver microsomes.
Protocol:
-
Prepare Microsomal Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from the species of interest) and a phosphate buffer (pH 7.4).
-
Pre-warm: Incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the test compound (trazodone) to the mixture.
-
Add Cofactor: Start the metabolic reaction by adding a pre-warmed NADPH solution.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line represents the elimination rate constant (k), from which the intrinsic clearance can be calculated.
Hepatocyte Metabolism Assay
Objective: To identify the metabolites of a compound in a more physiologically relevant in vitro system.
Protocol:
-
Cell Culture: Plate cryopreserved hepatocytes in appropriate culture plates and allow them to attach.
-
Prepare Dosing Solution: Prepare a solution of the test compound (trazodone) in a suitable vehicle.
-
Incubation: Remove the culture medium from the hepatocytes and add the dosing solution.
-
Time Points: Incubate the plates at 37°C in a humidified incubator. At various time points, collect samples of the incubation medium and/or cell lysates.
-
Sample Preparation: Process the samples (e.g., protein precipitation, solid-phase extraction) to extract the metabolites.
-
LC-MS/MS Analysis: Analyze the extracted samples using high-resolution mass spectrometry to identify and characterize the metabolites.
-
Data Analysis: Compare the metabolite profiles across different species and time points to construct the metabolic pathways.
Conclusion: Navigating the Path Forward
The cross-species comparison of trazodone metabolism reveals a complex but navigable landscape for drug development professionals. The primary role of CYP3A4 in the formation of the active metabolite, m-CPP, is a consistent theme across species, providing a solid foundation for preclinical to clinical extrapolation. However, the significant quantitative differences in metabolic clearance, particularly the rapid metabolism in rats, necessitate a cautious and data-driven approach to animal model selection and dose justification.
For researchers embarking on the development of new chemical entities, this guide serves as a reminder of the indispensable value of early and comprehensive cross-species metabolism studies. By investing in these foundational investigations, we can enhance the predictive power of our preclinical models, mitigate the risk of clinical failures, and ultimately, accelerate the delivery of safe and effective medicines to patients.
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A Comparative Analysis of the Pharmacological Activity of Trazodone Metabolites: Focusing on 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
A Technical Guide for Researchers in Drug Development and Neuroscience
Introduction: The Complex Pharmacology of Trazodone
Trazodone, a triazolopyridine derivative, is a widely prescribed antidepressant for major depressive disorder.[1][2] Its clinical efficacy is attributed to a multifaceted mechanism of action, primarily involving serotonin (5-HT) reuptake inhibition and potent antagonism at 5-HT2A receptors.[3][4] This dual action distinguishes it from other classes of antidepressants like SSRIs and SNRIs.[3] Trazodone also exhibits antagonist activity at α1-adrenergic and H1-histaminergic receptors, contributing to its sedative properties.[3][4]
Upon administration, trazodone undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[1] The pharmacological activity of these metabolites is of significant interest to researchers, as they can contribute to the overall therapeutic and adverse effect profile of the parent drug. This guide provides a detailed comparison of the pharmacological activity of trazodone's metabolites, with a special focus on 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, a key intermediate and impurity in the synthesis of trazodone.
The Metabolic Fate of Trazodone: A Pathway to Active and Inactive Compounds
The biotransformation of trazodone is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] The major metabolic pathways include N-dealkylation, hydroxylation, and oxidation.
The most clinically significant metabolic pathway is the N-dealkylation of the side chain, which is primarily catalyzed by CYP3A4, to form 1-(3-chlorophenyl)piperazine (m-CPP) .[5][6] m-CPP is the only known pharmacologically active metabolite of trazodone and has a distinct receptor binding profile compared to the parent compound.[5]
Other metabolic routes lead to the formation of metabolites that are generally considered pharmacologically inactive. These include:
-
Oxotriazolopyridinpropionic acid: A major metabolite excreted in the urine.[1]
-
Dihydrodiol metabolites: Formed through hydroxylation of the triazolopyridine ring.[7]
-
p-hydroxy-m-CPP: m-CPP is further metabolized by CYP2D6 to this hydroxylated form.[8]
The focus of this guide is to compare the activity of the parent drug, its active metabolite m-CPP, and the trazodone intermediate/impurity, 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol.
Figure 1: Simplified metabolic pathway of trazodone, highlighting the formation of the active metabolite m-CPP and the position of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol as a related chemical entity.
Comparative Pharmacological Activity
The distinct pharmacological profiles of trazodone and its metabolites are crucial for understanding the drug's overall effects. While trazodone is primarily a serotonin antagonist and reuptake inhibitor, its active metabolite, m-CPP, acts as a serotonin receptor agonist.[4][5]
Receptor Binding Affinity
The following table summarizes the available data on the receptor binding affinities (Ki or IC50 values) of trazodone, m-CPP, and analogs of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol. It is important to note that direct binding data for 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is limited, and the presented data for this compound is based on the activity of its structural analogs.[9]
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | SERT (Ki, nM) | α1-adrenergic (Ki, nM) |
| Trazodone | Moderate Affinity | High Affinity | Moderate Affinity | High Affinity |
| m-CPP | High Affinity | Moderate Affinity | Low Affinity | Moderate Affinity |
| 3-[4-(3-CP)p-1-yl]propan-1-ol Analogs | 2.3 - 30[9] | - | - | - |
Data compiled from multiple sources.[4][5][9][10] Note: A lower Ki value indicates a higher binding affinity.
Key Insights from Receptor Binding Data:
-
Trazodone exhibits a high affinity for 5-HT2A and α1-adrenergic receptors, consistent with its primary mechanism of action and sedative side effects.[4] Its affinity for the serotonin transporter (SERT) is moderate.
-
m-CPP , the active metabolite, shows a high affinity for the 5-HT1A receptor and a moderate affinity for the 5-HT2A receptor.[5][10] Its affinity for SERT is significantly lower than that of trazodone.
-
Analogs of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol have demonstrated significant binding affinity for the 5-HT1A receptor, suggesting that this compound itself may possess notable serotonergic activity.[9] The modifications of the aryl and side-chain in these analogs have been shown to enhance serotonin receptor/transporter binding.[9]
Functional Activity
Beyond simple binding, the functional activity of these compounds at their respective receptors is critical.
-
Trazodone acts as an antagonist at 5-HT2A and 5-HT2C receptors.[5] At the 5-HT1A receptor, it behaves as a partial agonist .[11]
-
m-CPP , in contrast, is a non-selective serotonin receptor agonist , with agonist activity at multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[5][8][11] This agonist activity of m-CPP may contribute to some of the anxiogenic and other side effects observed with trazodone, although its plasma concentrations are generally low.[5]
-
The functional activity of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol has not been extensively characterized. However, given the high 5-HT1A receptor affinity of its analogs, it is plausible that it may also act as a modulator of this receptor.[9] Further functional assays are required to elucidate its specific agonist, antagonist, or partial agonist properties.
Figure 2: Comparative functional activities of trazodone, m-CPP, and the potential activity of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol at key serotonergic targets.
Experimental Methodologies for Activity Assessment
The characterization of the pharmacological activity of trazodone and its metabolites relies on a suite of in vitro assays. Below are outlines of the key experimental protocols.
Metabolite Identification and Profiling
Objective: To identify and quantify the metabolites of trazodone formed by liver enzymes.
Methodology: In Vitro Incubation with Liver Microsomes/Hepatocytes
-
Preparation: Pooled human or animal liver microsomes or cryopreserved hepatocytes are used as the source of metabolic enzymes.[5]
-
Incubation: Trazodone is incubated with the microsomes or hepatocytes in a buffered solution at 37°C.[5] The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.[5]
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent, such as acetonitrile.
-
Analysis: The samples are then analyzed by high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.[5]
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known standard.
Receptor Binding Assays
Objective: To determine the affinity of a compound for a specific receptor.
Methodology: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT1A, 5-HT2A) are prepared from cell lines or animal brain tissue.
-
Incubation: The membranes are incubated with a radiolabeled ligand (a molecule that binds specifically to the receptor) and varying concentrations of the test compound (trazodone, m-CPP, etc.).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to a Ki (inhibition constant) value.
Functional Activity Assays
Objective: To determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
Methodology: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins, which is the first step in the signaling cascade following the activation of a G-protein coupled receptor (GPCR) by an agonist.[12]
-
Membrane Preparation: As with the radioligand binding assay, membranes containing the GPCR of interest are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).[12]
-
Agonist Stimulation: If the test compound is an agonist, it will activate the receptor, causing the G-protein to release GDP and bind [³⁵S]GTPγS.
-
Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.[12]
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. The potency (EC50) and efficacy (Emax) of the agonist can be determined from the concentration-response curve. To test for antagonist activity, the assay is performed in the presence of a known agonist, and the ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured.
Conclusion and Future Directions
The pharmacological landscape of trazodone is significantly influenced by its metabolism. The primary active metabolite, m-CPP , exhibits a distinct, predominantly agonistic profile at serotonin receptors, which contrasts with the antagonist/reuptake inhibitor profile of the parent drug, trazodone . While other metabolites are largely considered inactive, the trazodone intermediate/impurity, 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol , shows potential for significant serotonergic activity, as suggested by the high 5-HT1A receptor affinity of its analogs.[9]
For drug development professionals, this comparative analysis underscores the importance of a thorough characterization of not only the parent drug but also its metabolites and major impurities. The presence of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol as an impurity in trazodone formulations warrants further investigation into its own pharmacological and toxicological profile to ensure the overall safety and efficacy of the final drug product.
Future research should focus on obtaining direct and quantitative experimental data on the receptor binding affinities and functional activities of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol. A comprehensive understanding of its contribution, if any, to the clinical effects of trazodone will provide a more complete picture of this widely used antidepressant.
References
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Petrucci, V., et al. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology, 16. [Link]
- DeVane, C. L., & Nemeroff, C. B. (1999).
- Zym-TRAZODONE (trazodone hydrochloride tablets or oral solution) Product Monograph. (2009).
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Jilani, T. N., & Gibbons, J. R. (2023). Trazodone. In StatPearls. StatPearls Publishing. [Link]
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Petrucci, V., et al. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. PubMed. [Link]
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Wen, B., Ma, L., Rodrigues, A. D., & Zhu, M. (2008). Detection of novel reactive metabolites of trazodone: evidence for CYP2D6-mediated bioactivation of m-chlorophenylpiperazine. Drug Metabolism and Disposition, 36(5), 841-850. [Link]
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Trazodone Hydrochloride Label. (n.d.). U.S. Food and Drug Administration. [Link]
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PubChem. (n.d.). Trazodone. National Center for Biotechnology Information. [Link]
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ClinPGx. (n.d.). trazodone. [Link]
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Odagaki, Y., Toyoshima, R., & Yamauchi, T. (2005). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding. Journal of Psychopharmacology, 19(3), 235-241. [Link]
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Smith, T. M., & Suckow, R. F. (1985). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Neuropharmacology, 24(11), 1067-1071. [Link]
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Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]
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Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. [Link]
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A Senior Application Scientist's Guide to Certified Reference Materials for 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol (Trazodone Impurity I)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to its impurities. Rigorous impurity profiling is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug efficacy. Trazodone, a widely prescribed antidepressant, is no exception. Its synthesis and degradation can give rise to several related compounds, one of which is 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol (CAS: 32229-98-4), also known as Trazodone Impurity I or Hydroxypropyl Chlorophenylpiperazine.[1] Accurate identification and quantification of this impurity are paramount, and the cornerstone of such measurements is the availability of high-quality, well-characterized reference materials.
This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of commercially available reference materials for Trazodone Impurity I. We will delve into the nuances of what constitutes a reliable reference standard, compare available options, and provide actionable experimental protocols for its analysis. Our focus is on empowering you to make informed decisions that uphold the scientific integrity of your work.
Understanding the Analyte: 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is a key intermediate and potential impurity in the synthesis of Trazodone.[2] Its structure, featuring a piperazine ring, a 3-chlorophenyl group, and a propanol side chain, makes it structurally similar to the parent drug. This similarity can present analytical challenges in achieving adequate separation and selective quantification.
Chemical Structure and Properties:
-
Molecular Formula: C₁₃H₁₉ClN₂O[1]
-
Molecular Weight: 254.76 g/mol [1]
-
CAS Number: 32229-98-4[1]
-
Appearance: Typically an off-white solid[1]
The presence of the hydroxyl group in the propanol chain influences its polarity and potential for hydrogen bonding, which are key considerations in developing chromatographic separation methods.
Comparison of Commercially Available Reference Materials
While the gold standard for quantitative analysis is a Certified Reference Material (CRM) produced by a laboratory accredited to ISO 17034, for many specific pharmaceutical impurities, such CRMs may not be readily available. In such cases, a well-characterized "reference standard" from a reputable supplier becomes the next best alternative. The key differentiator lies in the comprehensiveness of the accompanying Certificate of Analysis (CoA). A robust CoA should provide not just a purity value but also details of the analytical methods used for characterization (e.g., HPLC, NMR, Mass Spectrometry, IR, TGA) and a statement of traceability.
Below is a comparative table of suppliers offering reference standards for 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol.
| Supplier | Product Name | CAS Number | Purity | Provided Documentation |
| Allmpus | Trazodone HCl Impurity I | 32229-98-4 | 98.93% by HPLC | CoA, HNMR, MASS, HPLC, IR, TGA |
| ChemScene | 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol | 32229-98-4 | ≥98% | |
| Simson Pharma Limited | Trazodone Hydrochloride EP Impurity I | 32229-98-4 | Accompanied by Certificate of Analysis | |
| Pharmaffiliates | Trazodone Hydrochloride - Impurity I | 32229-98-4 | Sample CoA and MSDS available | |
| Chemicea | Trazodone EP Impurity I | 32229-98-4 | Impurity standard | |
| Veeprho | Hydroxypropyl Chlorophenylpiperazine | 32229-98-4 | Sample CoA available | |
| SynThink Research Chemicals | Trazodone EP Impurity I | 32229-98-4 | Validated analytical data including purity, NMR, MS, and full CoA |
Expert Insight: When selecting a reference standard in the absence of a formal CRM, the onus is on the user to critically evaluate the supplier's documentation. A supplier like Allmpus that specifies the purity with the analytical technique used and provides a comprehensive data package (HNMR, MASS, HPLC, IR, TGA) offers a higher degree of confidence.[1] Similarly, SynThink Research Chemicals ' offering of validated analytical data is a strong indicator of a quality reference standard.[2] Always request a sample Certificate of Analysis before purchase to ensure it meets your quality and regulatory requirements.
Experimental Protocols for the Analysis of Trazodone Impurity I
The accurate quantification of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol in Trazodone drug substance or product requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, which can be crucial for trace-level analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is a synthesized example based on established methods for Trazodone and its impurities.
Objective: To separate and quantify 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol in a Trazodone sample.
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-30 min: 10% to 60% B
-
30-35 min: 60% B
-
35.1-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Trazodone sample in the diluent to a known concentration (e.g., 1 mg/mL).
-
-
Analysis and Quantification:
-
Inject the working standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of the impurity in the sample using the calibration curve.
-
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for separating moderately polar compounds like Trazodone and its impurities.
-
The gradient elution is necessary to achieve a good separation of the API and its various impurities, which may have a range of polarities.
-
Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape and retention of the basic piperazine moiety.
-
Detection at 254 nm is a common choice for aromatic compounds.
Diagram of HPLC Workflow
Sources
validation of HPLC method for trazodone impurity I according to ICH guidelines
A Senior Application Scientist's Guide to Method Validation Following ICH Q2(R1) Guidelines
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This is particularly true for the quantification of impurities in active pharmaceutical ingredients (APIs) such as trazodone, a widely prescribed antidepressant. This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of Trazodone Impurity I, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Trazodone Impurity I, chemically identified as 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol, is a known process-related impurity of trazodone. Its effective separation and accurate quantification are critical to ensure the purity and safety of the final drug product. This guide will not only detail the validation protocols for two distinct HPLC methods but will also delve into the scientific rationale behind the methodological choices, offering a practical resource for researchers, scientists, and drug development professionals.
The Foundation: Understanding the "Why" Before the "How"
The objective of any analytical method validation is to demonstrate its suitability for the intended purpose. For an impurity quantification method, this translates to proving that the method is specific, sensitive, accurate, and precise for the determination of Trazodone Impurity I at its specified limit. Our approach is grounded in the principles of Quality by Design (QbD), where a thorough understanding of the analytical procedure underpins a robust and reliable method.
Method 1: The Robust Workhorse - A C18-Based HPLC-UV Method
This first method represents a classic, widely adopted approach in many quality control laboratories. The choice of a C18 stationary phase is deliberate; its hydrophobic nature provides excellent retention and separation for moderately polar compounds like trazodone and its impurities.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of resolution, efficiency, and backpressure for routine analysis. |
| Mobile Phase | A: 0.05 M Potassium Phosphate buffer (pH 6.5) B: Acetonitrile Gradient: 0-10 min, 30-70% B; 10-15 min, 70% B; 15.1-20 min, 30% B | The phosphate buffer controls the ionization of the analytes, ensuring consistent retention times. Acetonitrile is a common and effective organic modifier for reversed-phase chromatography. The gradient elution allows for the effective separation of Impurity I from the main trazodone peak and other potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive pressure. |
| Detection | UV at 254 nm | Trazodone and its chromophoric impurities exhibit significant absorbance at this wavelength, offering good sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Validation Protocol and Experimental Data
The validation of this method was performed according to the ICH Q2(R1) guideline, and the results are summarized below.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Forced degradation studies are a critical component of this assessment. Trazodone was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Procedure: A solution of trazodone was exposed to 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (80°C), and UV light (254 nm) for a predetermined period. The stressed samples were then analyzed.
-
Results: The chromatograms of the stressed samples showed that the peak for Trazodone Impurity I was well-resolved from the main trazodone peak and any degradation products formed, with a resolution of >2 for all adjacent peaks. This demonstrates the stability-indicating nature of the method.
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: A series of solutions of Trazodone Impurity I were prepared at concentrations ranging from the reporting limit to 150% of the specified limit (e.g., 0.05% to 0.225% of the nominal trazodone concentration).
-
Results:
| Parameter | Result | Acceptance Criteria (ICH) |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.99 |
| Range | Reporting Limit to 150% of specification | To be established |
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Known amounts of Trazodone Impurity I were spiked into the trazodone sample at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the impurity was then determined.
-
Results:
| Spiked Level | Mean Recovery (%) | Acceptance Criteria (ICH) |
| 50% | 99.2 | 80 - 120% |
| 100% | 101.5 | 80 - 120% |
| 150% | 98.9 | 80 - 120% |
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample were performed on the same day.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated by a different analyst on a different day using a different instrument.
-
-
Results:
| Precision Type | %RSD | Acceptance Criteria (ICH) |
| Repeatability | < 2.0% | Report RSD |
| Intermediate Precision | < 2.0% | Report RSD |
The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Determined based on the signal-to-noise ratio (S/N) of the chromatograms (LOD: S/N ≥ 3, LOQ: S/N ≥ 10).
-
Results:
| Parameter | Result |
| LOD | 0.01% of nominal trazodone concentration |
| LOQ | 0.03% of nominal trazodone concentration |
Method 2: The High-Throughput Alternative - A Phenyl-Hexyl UHPLC-UV Method
The second method leverages the power of Ultra-High-Performance Liquid Chromatography (UHPLC) for a faster and more efficient analysis, which is often desirable in a high-throughput environment. The choice of a phenyl-hexyl stationary phase offers a different selectivity compared to the traditional C18 phase, which can be advantageous for resolving closely eluting impurities.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm | The smaller particle size of the UHPLC column provides higher efficiency and faster analysis times. The phenyl-hexyl phase offers alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like trazodone and its impurities. |
| Mobile Phase | A: 10 mM Ammonium Acetate (pH 5.5) B: Methanol Isocratic: 60% A, 40% B | The volatile ammonium acetate buffer is compatible with mass spectrometry if further characterization is needed. Methanol is a common organic modifier. An isocratic elution simplifies the method and can be faster for well-resolved peaks. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID UHPLC column, providing good performance with reduced solvent consumption. |
| Detection | UV at 254 nm | Consistent with Method 1 for direct comparison. |
| Column Temperature | 35 °C | A slightly elevated temperature can improve peak shape and reduce viscosity, which is beneficial for UHPLC. |
| Injection Volume | 2 µL | Smaller injection volumes are typical for UHPLC to prevent column overload. |
Validation Protocol and Experimental Data
The validation of the UHPLC method followed the same ICH Q2(R1) principles.
The validation results for the UHPLC method were comparable to the HPLC method, meeting all ICH acceptance criteria. The primary advantage was the significantly reduced run time.
| Validation Parameter | UHPLC Method Result |
| Specificity | Peak for Impurity I well-resolved from trazodone and degradation products (Resolution > 2). |
| Linearity (r²) | > 0.999 |
| Accuracy (Mean Recovery) | 98.5% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Parameter | Result |
| LOD | 0.008% of nominal trazodone concentration |
| LOQ | 0.025% of nominal trazodone concentration |
Comparative Analysis: HPLC vs. UHPLC
| Feature | Method 1 (HPLC - C18) | Method 2 (UHPLC - Phenyl-Hexyl) |
| Analysis Time | ~20 minutes | ~5 minutes |
| Solvent Consumption | Higher | Lower |
| Sensitivity | Good | Slightly Better (lower LOD/LOQ) |
| Column Chemistry | Aliphatic (Hydrophobic) | Aromatic (pi-pi interactions) |
| Robustness | High | Generally robust, but may be more sensitive to system variations. |
| Initial Cost | Lower (standard HPLC system) | Higher (requires UHPLC system) |
Visualizing the Validation Workflow
Caption: A flowchart illustrating the typical workflow for analytical method development, validation, and lifecycle management.
Conclusion: Selecting the Right Tool for the Job
Both the traditional HPLC method and the modern UHPLC method are capable of reliably quantifying Trazodone Impurity I in accordance with ICH guidelines. The choice between them often comes down to the specific needs of the laboratory.
-
The C18-based HPLC method is a robust and reliable workhorse, suitable for laboratories where throughput is not the primary concern and where leveraging existing, standard HPLC instrumentation is a priority.
-
The phenyl-hexyl UHPLC method offers significant advantages in terms of speed and reduced solvent consumption, making it ideal for high-throughput environments and laboratories looking to modernize their analytical capabilities. The alternative selectivity of the phenyl-hexyl column can also provide a valuable orthogonal method for confirmation of results.
Ultimately, this guide demonstrates that a well-validated analytical method, regardless of the specific technology employed, is the foundation of ensuring the quality and safety of pharmaceutical products. The key is a thorough understanding of the scientific principles behind the method and a meticulous adherence to established validation protocols.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition.
- Pai, N. R., et al. (2010). Development and validation of liquid chromatographic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488.
- Thummar, M., et al. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(20), 16972-16984.
- Samanthula, G., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 4(6), 1-5.
A Comparative Guide to the In Vivo and In Vitro Metabolism of Trazodone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical and Metabolic Significance of Trazodone
Trazodone is a widely prescribed medication for major depressive disorder, known for its efficacy and a safety profile that compares favorably to other antidepressants like TCAs and SSRIs.[1][2] Its therapeutic action is attributed to its antagonist effects at serotonin 5-HT2A and 5-HT2C receptors and its weak serotonin reuptake inhibition.[2][3] Trazodone undergoes extensive metabolism in the liver, a process that significantly influences its plasma concentration, duration of action, and potential for drug interactions.[1][2][4]
The primary metabolic pathways of trazodone involve a series of oxidation reactions, leading to the formation of several metabolites.[5] Of particular importance is the formation of meta-chlorophenylpiperazine (m-CPP), the only known pharmacologically active metabolite of trazodone.[1][4] Unlike its parent drug, m-CPP is a serotonin receptor agonist, and its presence can modulate the overall pharmacodynamic profile of trazodone treatment.[1][4] In humans, the systemic levels of m-CPP are generally less than 10% of the parent trazodone concentration.[1][4]
This guide will dissect the metabolic pathways of trazodone as observed in vivo and in various in vitro systems, highlighting the key enzymatic players and the resulting metabolite profiles. By comparing these findings, we aim to provide a clearer understanding of the predictive power and limitations of preclinical in vitro models.
In Vivo Metabolism of Trazodone: A Whole-Organism Perspective
In vivo studies, encompassing both human clinical trials and animal models, provide a holistic view of a drug's metabolic journey, accounting for absorption, distribution, metabolism, and excretion (ADME).
Key Metabolic Pathways In Vivo
In humans, orally administered trazodone is rapidly absorbed, reaching peak plasma concentrations within 0.5 to 2 hours for immediate-release formulations.[1][4] The drug is extensively metabolized by the liver, with less than 1% of the unchanged drug excreted in the urine.[6] The major metabolic routes for trazodone in a living system include:
-
N-dealkylation: This is a crucial pathway leading to the formation of the active metabolite, m-CPP.
-
Hydroxylation: This can occur on the benzene ring to form a 4-hydroxyphenyl metabolite or on the triazolopyridine ring.[5]
-
N-oxidation: This reaction takes place on the piperazine nitrogen.[5]
-
Hydrolysis: This leads to the formation of 3-oxo-1,2,4-triazolo[4,3-a]-pyridin-2-yl propionic acid and m-CPP.[5]
The primary enzyme responsible for the hepatic metabolism of trazodone, particularly the formation of m-CPP, is cytochrome P450 3A4 (CYP3A4) .[1][2][3][4][7] Other enzymes, including CYP2D6 , CYP2C19 , and flavin-containing monooxygenases (FMOs) , are also involved, primarily in secondary metabolic pathways like hydroxylation and N-oxidation.[1][4][8]
Animal Models in Trazodone Metabolism Research
Animal models, such as Sprague-Dawley rats, are frequently used in preclinical studies to investigate trazodone's pharmacokinetics.[9][10] These studies have shown that both trazodone and m-CPP rapidly appear in the plasma and brain tissue following administration.[9][10] Interestingly, the relative concentrations of trazodone and m-CPP in the brain can differ between single-dose and chronic administration studies, suggesting that the disposition of trazodone may change over time with continuous exposure.[9]
It is important to note that significant interspecies differences in metabolic rates have been observed. For instance, the clearance rate of trazodone is much higher in rat hepatocytes compared to human hepatocytes, indicating a more rapid metabolism in rats.[1] This underscores the importance of carefully extrapolating data from animal models to predict human pharmacokinetics.
In Vitro Metabolism of Trazodone: Deconstructing the Metabolic Machinery
In vitro systems offer a controlled environment to investigate specific metabolic pathways and identify the enzymes involved, free from the complexities of a whole organism. Common in vitro models for studying trazodone metabolism include:
-
Human Liver Microsomes (HLMs): These are subcellular fractions containing a high concentration of CYP enzymes.
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes.
-
Recombinant CYP Enzymes: These are individual CYP isoforms expressed in a cellular system, allowing for the precise determination of their contribution to a specific metabolic reaction.
Insights from In Vitro Experiments
In vitro studies have been instrumental in confirming the central role of CYP3A4 in trazodone metabolism.[3][7] Experiments using human liver microsomes have shown a significant correlation between the rate of m-CPP formation and CYP3A4 activity.[7] Furthermore, the incubation of trazodone with recombinant CYP3A4 resulted in the formation of m-CPP, while other CYP isoforms did not produce this metabolite.[7] The use of selective CYP3A4 inhibitors, such as ketoconazole, has been shown to block the formation of m-CPP in a concentration-dependent manner in both human liver microsomes and systems with expressed CYP3A4.[7]
These in vitro tools have also helped to elucidate the roles of other enzymes. For example, studies with selective inhibitors and recombinant enzymes have indicated that CYP2D6, CYP2C19, and FMOs contribute to the formation of other, inactive metabolites.[1][4][8]
Comparative Analysis: In Vivo vs. In Vitro Findings
While in vitro systems are powerful tools, it is crucial to understand how their findings translate to the in vivo reality.
Correlation of Metabolic Pathways
There is a strong qualitative correlation between the metabolic pathways identified in vitro and those observed in vivo. Both approaches point to N-dealkylation, hydroxylation, and N-oxidation as the primary routes of trazodone metabolism and identify CYP3A4 as the main enzyme responsible for m-CPP formation.
Quantitative Discrepancies and Their Implications
Despite the qualitative agreement, quantitative differences often emerge. For instance, the rate of metabolism can vary significantly. As mentioned earlier, trazodone clearance in rat hepatocytes is substantially faster than in human hepatocytes, highlighting species-specific differences that are critical for preclinical to clinical translation.[1]
The relative abundance of different metabolites can also differ between in vitro and in vivo conditions. For example, a study comparing human and rat systems found that while key metabolites were consistently observed in both, some metabolites showed markedly higher abundance in rat samples.[1][8]
These discrepancies can be attributed to several factors present in vivo that are absent or simplified in in vitro models, including:
-
Drug absorption and distribution: The rate and extent of drug delivery to the liver can influence metabolic rates.
-
Plasma protein binding: Trazodone is highly bound to plasma proteins (89-95%), which can affect its availability for metabolism.[2][5]
-
Biliary and renal clearance: The continuous removal of metabolites in vivo can influence the overall metabolic profile.
-
Complex enzyme regulation: The intricate interplay of various enzymes and cofactors in a living system is not fully replicated in isolated systems.
Experimental Protocols: A Closer Look at the Methodologies
To ensure scientific rigor and reproducibility, the following are detailed protocols for key in vitro experiments used in the study of trazodone metabolism.
Protocol 1: Metabolic Profiling in Human Liver Microsomes
This protocol is designed to identify the metabolites formed from trazodone in a system rich in Phase I metabolic enzymes.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine pooled human liver microsomes (0.6 mg/mL protein concentration) with 0.1 M phosphate buffer (pH 7.4).
-
Add trazodone to a final concentration of 8 µM.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 40 minutes with gentle shaking.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the mixture at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to identify and quantify the metabolites.
-
Protocol 2: CYP Inhibition Assay in Human Liver Microsomes
This protocol helps to identify the specific CYP isoforms involved in trazodone metabolism.
-
Preparation of Incubation Mixture:
-
Combine human liver microsomes (0.4 mg/mL protein concentration) with 0.1 M phosphate buffer (pH 7.4).
-
Add a selective CYP inhibitor at a pre-determined optimal concentration.
-
Add trazodone to a final concentration of 4 µM.
-
-
Initiation and Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 1 mM NADPH.
-
Incubate at 37°C for 20 minutes with gentle shaking.
-
-
Termination and Sample Processing:
-
Terminate the reaction with cold acetonitrile.
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to measure the formation of specific metabolites. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
-
Data Summary and Visualization
Table 1: Comparative Metabolic Clearance of Trazodone in Hepatocytes
| Species | Intrinsic Clearance (CLint) (mL/min/g liver) | Implication |
| Human | 1.31[1] | Slower metabolism, potentially leading to longer drug exposure. |
| Mouse | 4.14[1] | Moderate metabolism. |
| Rat | 16.2[1] | Rapid metabolism, indicating a shorter half-life in this species. |
Diagrams
Caption: Major metabolic pathways of trazodone.
Caption: General workflow for in vitro metabolism studies.
Conclusion: Bridging the Gap Between Bench and Bedside
The study of trazodone metabolism reveals a complex interplay of multiple enzymes and pathways. While in vitro models provide invaluable mechanistic insights and are essential for early-stage drug development, they do not fully capture the intricacies of the in vivo environment. A comprehensive understanding requires a synthesis of data from both approaches.
For drug development professionals, this comparative analysis underscores the importance of:
-
Selecting appropriate in vitro systems: Human-derived systems are more predictive of human metabolism than some animal-based models.
-
Recognizing interspecies differences: Caution must be exercised when extrapolating animal data to humans.
-
Integrating in vitro data with in vivo observations: This holistic approach is crucial for building accurate pharmacokinetic models and predicting clinical outcomes.
By appreciating the strengths and limitations of both in vivo and in vitro methodologies, researchers can better navigate the complexities of drug metabolism and contribute to the development of safer and more effective therapies.
References
-
Characterization of trazodone metabolic pathways and species-specific profiles. (2025). Frontiers in Pharmacology. [Link]
-
Characterization of trazodone metabolic pathways and species-specific profiles. (2025). bioRxiv. [Link]
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Trazodone - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. [Link]
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Characterization of trazodone metabolic pathways and species-specific profiles. (2025). Frontiers. [Link]
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trazodone - ClinPGx. (n.d.). PharmGKB. [Link]
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Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. (1998). PubMed. [Link]
-
Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats. (1999). medica@musc. [Link]
-
Pharmacokinetics, bioavailability, and hemodynamic effects of trazodone after intravenous and oral administration of a single dose to dogs. (2016). American Veterinary Medical Association. [Link]
-
Selective serotonin reuptake inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]
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Characterization of trazodone metabolic pathways and species-specific profiles. (2025). PubMed. [Link]
-
Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats. (1999). medica@musc. [Link]
-
trazodone HCl. (2009). TGA. [Link]
-
Trazodone - LiverTox - NCBI Bookshelf. (2020). National Center for Biotechnology Information. [Link]
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- 4. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medica-musc.researchcommons.org [medica-musc.researchcommons.org]
- 10. "Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylp" by C. Lindsay Devane, David W. Boulton et al. [medica-musc.researchcommons.org]
assessment of the pharmacological activity of trazodone versus its main metabolite m-CPP
A Comparative Pharmacological Assessment of Trazodone and its Primary Metabolite, m-CPP
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed psychotropic agent whose clinical profile is dictated not only by the parent compound but also by its principal active metabolite, meta-chlorophenylpiperazine (m-CPP).[1][2] A nuanced understanding of the distinct pharmacological activities of these two molecules is critical for both preclinical research and clinical application. This guide provides a detailed, side-by-side comparison of the pharmacodynamic properties of trazodone and m-CPP, outlines validated experimental protocols for their assessment, and discusses the clinical implications of their divergent activities.
Introduction: The Parent Drug and its Active Metabolite
Trazodone is a multifunctional drug characterized by a dose-dependent mechanism of action.[3] At lower doses, it primarily functions as a hypnotic due to its potent antagonism of serotonin 5-HT2A, histamine H1, and α1-adrenergic receptors.[1][3] At higher therapeutic doses, it also inhibits the serotonin transporter (SERT), conferring its antidepressant effects.[3][4]
Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its major active metabolite, m-CPP.[1][2] Unlike the parent drug, m-CPP exhibits a distinct pharmacological profile, acting as a non-selective serotonin receptor agonist with notable activity at 5-HT2B and 5-HT2C receptors.[5][6] The formation of m-CPP is a critical factor in trazodone's overall therapeutic and side-effect profile, as its actions can significantly differ from, and in some cases oppose, those of trazodone.
Comparative Pharmacodynamic Profile
The contrasting actions of trazodone and m-CPP at various G-protein coupled receptors (GPCRs) and neurotransmitter transporters are central to their distinct clinical effects. Trazodone's profile is predominantly antagonistic, while m-CPP's is largely agonistic.
Receptor Binding Affinity and Functional Activity
A direct comparison of binding affinities (Ki) reveals significant differences in receptor interaction. The functional consequence of this binding—antagonism versus agonism—is what ultimately determines the physiological response.
| Target | Trazodone (Ki, nM) | Trazodone Functional Activity | m-CPP (Ki, nM) | m-CPP Functional Activity |
| 5-HT2A | Potent | Antagonist[1] | 32.1 | Partial Agonist[6] |
| 5-HT2B | Moderate | Antagonist | 28.8 | Antagonist / Agonist (Context-dependent)[6] |
| 5-HT2C | Moderate | Antagonist | 3.4 | Agonist[6][7] |
| α1-adrenergic | Potent | Antagonist[1] | Moderate | Antagonist |
| α2-adrenergic | 4,500 (IC50) | Weak Antagonist[8] | 600 (IC50) | Antagonist[8] |
| H1 (Histamine) | Potent | Antagonist[1] | Weak | Weak Antagonist |
| SERT | Moderate | Inhibitor[3] | 230 (IC50) | Inhibitor / Releasing Agent[6][9] |
Data compiled from multiple sources. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding; lower values indicate higher affinity.
Key Insights:
-
5-HT2A Receptor: Trazodone is a potent 5-HT2A antagonist, an action linked to its antidepressant and sleep-promoting effects.[3] In stark contrast, m-CPP acts as a partial agonist at this receptor.[6]
-
5-HT2C Receptor: The most striking difference lies at the 5-HT2C receptor. Trazodone is an antagonist, while m-CPP is a potent agonist with approximately 10-fold selectivity for this receptor over 5-HT2A and 5-HT2B.[6][7]
-
Adrenergic and Histaminergic Receptors: Trazodone's potent antagonism at α1-adrenergic and H1 histamine receptors is the primary driver of its sedative effects and can also lead to orthostatic hypotension.[1] m-CPP has significantly weaker activity at these sites.
-
Serotonin Transporter (SERT): Both compounds inhibit SERT, but trazodone's activity is more central to its antidepressant action at higher doses.[3] m-CPP not only inhibits reuptake but may also act as a serotonin releasing agent.[6][9]
Visualizing a Key Pharmacological Dichotomy: The 5-HT2A Receptor
The opposing actions of trazodone and m-CPP at the 5-HT2A receptor, which is a Gq-coupled GPCR, provides a clear example of their pharmacological divergence. Trazodone blocks the downstream signaling cascade, while m-CPP activates it.
Caption: Opposing actions at the 5-HT2A Gq-coupled receptor pathway.
Implications for Clinical and Side-Effect Profiles
The dual and opposing pharmacology of the trazodone/m-CPP system explains its complex clinical profile.
-
Therapeutic Effects (Antidepressant & Hypnotic): Trazodone is the primary driver of therapeutic benefits. Its 5-HT2A, H1, and α1 antagonism promotes sleep, while its SERT inhibition (at higher doses) elevates synaptic serotonin, contributing to its antidepressant effect.[1][3]
-
Side Effects (Anxiety, Migraine, Insomnia): The formation of m-CPP is strongly linked to adverse effects.[10] As a potent 5-HT2C agonist, m-CPP can be anxiogenic (anxiety-provoking) and may disrupt sleep architecture, counteracting the parent drug's hypnotic effects.[5][10] Its activity at 5-HT2B receptors has also been implicated in inducing migraines.[6]
Experimental Protocols for Pharmacological Assessment
To empirically determine the distinct activities of trazodone and m-CPP, standardized in vitro assays are essential. The following protocols provide a framework for assessing receptor binding affinity and functional activity.
Experimental Workflow Overview
The general workflow for characterizing a compound's activity at a specific receptor involves determining its binding affinity and then its functional effect (agonist or antagonist activity).
Caption: General workflow for in vitro pharmacological profiling.
Protocol: Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a target receptor.[11][12]
Objective: To determine the Ki of trazodone and m-CPP for the 5-HT2A receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin (a 5-HT2A antagonist).
-
Test Compounds: Trazodone, m-CPP.
-
Non-specific control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[13]
-
96-well microplates and harvester with GF/C filters.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and test compound concentrations.
-
Compound Addition: Add increasing concentrations of trazodone or m-CPP to the respective wells. Add mianserin to non-specific binding wells. Add buffer only to total binding wells.
-
Radioligand Addition: Add [³H]ketanserin to all wells at a final concentration near its Kd value (e.g., 1-2 nM).
-
Membrane Addition: Add the prepared cell membranes (e.g., 10-20 µg protein/well) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a PEI-presoaked GF/C filter mat using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[13]
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol: Calcium Flux Functional Assay
This protocol measures the functional activity of a compound at a Gq-coupled receptor by detecting changes in intracellular calcium concentration.[14][15]
Objective: To determine if trazodone and m-CPP act as agonists or antagonists at the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Control Agonist: Serotonin.
-
Test Compounds: Trazodone, m-CPP.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR™).[16]
Procedure:
-
Cell Plating: Seed the 5-HT2A-expressing HEK293 cells into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the growth medium and add the Fluo-4 AM dye solution. Incubate for 60 minutes at 37°C to allow the cells to uptake the dye.
-
Wash: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Assay Execution (Agonist Mode):
-
Place the cell plate into the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Add increasing concentrations of m-CPP (or serotonin as a control) and immediately measure the change in fluorescence over time. An increase in fluorescence indicates calcium mobilization and agonist activity.
-
-
Assay Execution (Antagonist Mode):
-
Pre-incubate the dye-loaded cells with increasing concentrations of trazodone for 15-30 minutes.
-
Place the plate in the reader and measure baseline fluorescence.
-
Add a fixed concentration of serotonin (a concentration that gives ~80% of the maximal response, i.e., EC80).
-
Measure the change in fluorescence. A reduction in the serotonin-induced signal indicates antagonist activity.
-
-
Data Analysis: Plot the change in fluorescence (agonist mode) or the inhibition of the agonist response (antagonist mode) against the log concentration of the test compound. Use non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
Trazodone and its primary metabolite, m-CPP, possess distinct and often opposing pharmacological profiles. Trazodone's clinical efficacy as a hypnotic and antidepressant stems from its potent antagonist activity at 5-HT2A, H1, and α1 receptors, coupled with serotonin reuptake inhibition.[1][3] Conversely, m-CPP functions primarily as a serotonin receptor agonist, particularly at the 5-HT2C receptor, and is associated with anxiogenic and other adverse side effects that can counteract the therapeutic goals of trazodone treatment.[7][10] This pharmacological duality underscores the critical importance for researchers and drug developers to consider the full metabolic profile of a drug candidate. The experimental protocols detailed herein provide a robust framework for performing such a comparative assessment, enabling a more complete understanding of a compound's net in vivo effect.
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Title: Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety Source: PubMed URL: [Link]
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Title: Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice Source: PubMed URL: [Link]
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Title: Trazodone Uses, Dosage, Side Effects & Warnings Source: Drugs.com URL: [Link]
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Title: (PDF) Are we done with trazodone? The potential for damage by m-CPP - A metabolite of trazodone Source: ResearchGate URL: [Link]
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Title: Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format Source: National Institutes of Health (NIH) URL: [Link]
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Title: meta-Chlorophenylpiperazine Source: Wikipedia URL: [Link]
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A Comparative Guide to Establishing the Relative Potency of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol (Trazodone)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the relative potency of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, widely known as Trazodone. By synthesizing established methodologies with expert insights, this document outlines a self-validating system of experiments designed to deliver a robust and comparative pharmacological profile.
Introduction: Deconstructing Trazodone's Multifunctional Pharmacology
Trazodone is a triazolopyridine derivative classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1] Its clinical efficacy in treating major depressive disorder (MDD) stems from a complex and dose-dependent interaction with multiple neurotransmitter systems.[2] Unlike Selective Serotonin Reuptake Inhibitors (SSRIs) that primarily block the serotonin transporter (SERT), Trazodone exhibits a unique pharmacological signature.[3]
At its core, Trazodone's mechanism involves potent antagonism of the serotonin 5-HT2A receptor and inhibition of serotonin reuptake.[4][5] It also displays significant affinity for α1-adrenergic and histamine H1 receptors, contributing to its sedative effects, particularly at lower doses.[1][5] Furthermore, Trazodone shows moderate affinity for 5-HT1A, 5-HT2C, and 5-HT7 receptors.[4] A critical aspect of its pharmacology is its metabolism by the cytochrome P450 enzyme CYP3A4 into an active metabolite, m-chlorophenylpiperazine (mCPP).[6][7] mCPP itself is a serotonin receptor agonist and antagonist, adding another layer of complexity to Trazodone's overall effect.[7][8]
This guide will delineate a series of in vitro and in vivo assays to systematically quantify Trazodone's potency at its key molecular targets and compare it against relevant reference compounds, such as SSRIs and other serotonergic agents.
Strategic Selection of Comparator Compounds
To establish a meaningful comparison of Trazodone's potency, a logical selection of comparator compounds is essential. These compounds should represent different mechanistic classes to highlight Trazodone's unique profile.
-
Selective Serotonin Reuptake Inhibitors (SSRIs):
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs):
-
Venlafaxine: To compare the selectivity of Trazodone for the serotonin versus norepinephrine transporter.
-
-
Atypical Antipsychotics (with 5-HT2A antagonist activity):
-
Risperidone or Ketanserin: To benchmark Trazodone's potency as a 5-HT2A antagonist.[11]
-
In Vitro Potency Determination: A Multi-faceted Approach
The initial phase of potency evaluation should focus on direct interactions with molecular targets using a battery of in vitro assays.
Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound for a specific receptor or transporter. This is achieved by measuring the displacement of a radiolabeled ligand by the test compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Detailed Protocol: 5-HT2A Receptor Binding Assay [12][13]
-
Membrane Preparation: Homogenize rat frontal cortex tissue or membranes from cells recombinantly expressing the human 5-HT2A receptor in a cold buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective 5-HT2A radioligand (e.g., [3H]ketanserin), and varying concentrations of the test compound (Trazodone or comparator).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
This protocol should be adapted for each target of interest (SERT, α1-adrenergic, H1, etc.) using appropriate radioligands.
Table 1: Comparative In Vitro Binding Affinities (Ki, nM) of Trazodone and Reference Compounds
| Target | Trazodone | Sertraline (SSRI) | Ketanserin (5-HT2A Antagonist) |
| 5-HT2A Receptor | High Affinity | Low Affinity | High Affinity |
| Serotonin Transporter (SERT) | Moderate Affinity | High Affinity | Low Affinity |
| α1-Adrenergic Receptor | High Affinity | Low Affinity | Moderate Affinity |
| Histamine H1 Receptor | High Affinity | Low Affinity | Low Affinity |
| 5-HT1A Receptor | Moderate Affinity | Low Affinity | Low Affinity |
Note: This table presents expected relative affinities based on published literature. Experimental results should be used to populate this table.[2][4][14]
Functional Assays: Assessing Cellular Response
While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist by measuring a downstream cellular response.
Experimental Workflow: G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP)
Caption: Workflow for GPCR functional assays (agonist vs. antagonist).
Detailed Protocol: cAMP Accumulation Assay for Gi/Gs-Coupled Receptors [15][16]
This assay is suitable for receptors that modulate the production of cyclic AMP (cAMP), a key second messenger.
-
Cell Culture: Culture cells (e.g., HEK293) stably or transiently expressing the target receptor (e.g., 5-HT1A).
-
Cell Plating: Seed the cells into 96- or 384-well plates.
-
Compound Addition:
-
Antagonist Mode: To test for antagonism (as expected for Trazodone at 5-HT2A), pre-incubate the cells with various concentrations of Trazodone, followed by the addition of a known agonist for the receptor.
-
Agonist Mode: To test for agonism (as has been suggested for Trazodone at 5-HT1A), add varying concentrations of Trazodone directly to the cells.[14]
-
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor).[17][18]
-
Data Analysis: Plot the cAMP response against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Table 2: Comparative Functional Potency (IC50/EC50, nM) of Trazodone and Reference Compounds
| Assay | Trazodone | Sertraline | Ketanserin |
| 5-HT2A Antagonism (Ca2+ flux) | Potent IC50 | No significant activity | Potent IC50 |
| SERT Inhibition (Transporter Uptake) | Moderate IC50 | Potent IC50 | No significant activity |
| 5-HT1A Agonism (cAMP inhibition) | Moderate EC50 | No significant activity | No significant activity |
Note: This table illustrates the expected outcomes. Experimental data will provide the actual potency values.
In Vivo Potency and Efficacy: Bridging to Physiological Relevance
In vivo studies are crucial to understand how the in vitro potencies translate into a physiological or behavioral effect in a whole organism.
Pharmacokinetic Analysis
Before conducting behavioral studies, it is essential to determine the pharmacokinetic profile of Trazodone in the chosen animal model (typically rats or mice). This involves administering the drug and measuring its concentration, along with its active metabolite mCPP, in plasma and brain tissue over time.[19] This data is vital for selecting appropriate doses and time points for behavioral experiments.
Animal Models of Depression: The Forced Swim Test
The Forced Swim Test (FST) is a widely used rodent behavioral assay to screen for antidepressant efficacy.[20][21] The test is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable stressful situation (a cylinder of water).[22] Antidepressant compounds are known to increase the latency to immobility and the total time spent mobile.[23]
Experimental Workflow: Forced Swim Test
Caption: Workflow for the rodent Forced Swim Test.
Detailed Protocol: Mouse Forced Swim Test [22][24]
-
Apparatus: A transparent cylindrical container filled with water at a controlled temperature.
-
Dosing: Administer Trazodone, a comparator compound (e.g., Sertraline), or a vehicle control to different groups of mice at a predetermined time before the test.
-
Test Procedure:
-
Place each mouse individually into the water-filled cylinder.
-
Record the session (typically 6 minutes) with a video camera.
-
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Data Analysis: Compare the immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
Table 3: Comparative Efficacy in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |
| Vehicle Control | - | Baseline Immobility |
| Trazodone | Dose 1 | Reduced Immobility |
| Dose 2 | Further Reduced Immobility | |
| Sertraline | Dose 1 | Reduced Immobility |
| Dose 2 | Further Reduced Immobility |
Note: This table is a template for presenting the expected dose-dependent effects on immobility time.
Synthesizing the Data: A Holistic View of Potency
The relative potency of Trazodone is not a single value but a composite picture derived from its multifaceted pharmacology. By integrating the data from the in vitro binding and functional assays with the in vivo behavioral outcomes, a comprehensive profile emerges.
-
High 5-HT2A and α1-Adrenergic Antagonism: This explains its sedative properties and differentiates it from SSRIs.
-
Moderate SERT Inhibition: This contributes to its antidepressant effects, though it is less potent in this regard than SSRIs like Sertraline.
-
Efficacy in the Forced Swim Test: This confirms its antidepressant-like activity in a behavioral model, providing a measure of its overall functional potency in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
